Chitin synthase inhibitor 12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C23H21ClFN3O5 |
|---|---|
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
(E)-N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+ |
InChI-Schlüssel |
PVEZFCKVQQJBTM-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC(=C(C=C4)F)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chitin Synthase Inhibitor 12: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a compound identified as a potent inhibitor of chitin synthase. This document collates available quantitative data, details relevant experimental methodologies, and illustrates the key molecular pathways involved in its inhibitory action.
Introduction to Chitin Synthase Inhibition
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of antifungal and insecticidal agents.[1][2] Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][3] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death in fungi.[1]
Chitin Synthase Inhibitor 12 has emerged as a noteworthy compound due to its significant inhibitory effect on this essential fungal enzyme.
Quantitative Data on Inhibitory Activity
This compound has demonstrated potent inhibition of chitin synthase activity. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (mM) | Target Enzyme | Organism(s) | Reference(s) |
| This compound | 0.16 | Chitin Synthase (CHS) | Broad-spectrum antifungal (e.g., C. albicans, C. neoformans) | [4][5][6] |
| Chitin Synthase Inhibitor 1 | 0.12 | Chitin Synthase (CHS) | Candida albicans, Aspergillus fumigatus, Aspergillus flavus, Cryptococcus neoformans | [7] |
| Chitin Synthase Inhibitor 2 | 0.09 | Chitin Synthase (CHS) | Not specified | [5] |
| Chitin Synthase Inhibitor 5 | 0.14 | Chitin Synthase (CHS) | C. albicans, A. flavus, A. fumigatus, C. neoformans | [5] |
| Chitin Synthase Inhibitor 10 | Not Specified | Chitin Synthase (CHS) | C. albicans, C. neoformans | [5] |
| Chitin Synthase Inhibitor 11 | 0.10 | Chitin Synthase (CHS) | Not specified | [5] |
| Chitin Synthase Inhibitor 13 | 0.1067 | Chitin Synthase (CHS) | Not specified (non-competitive inhibitor) | [5] |
| Polyoxin B | 0.19 | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | [8] |
Mechanism of Action
While specific studies detailing the precise binding mode of this compound are not publicly available, the general mechanism of chitin synthase inhibitors involves the disruption of the catalytic activity of the enzyme.[1] These inhibitors can act through several mechanisms, including competitive, non-competitive, or uncompetitive inhibition.
Competitive Inhibition: Many known chitin synthase inhibitors, such as nikkomycins and polyoxins, are competitive inhibitors.[9][10] They are structurally similar to the natural substrate, UDP-GlcNAc, and bind to the active site of the enzyme, thereby preventing the substrate from binding and halting chitin polymerization.[2][9]
Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.[5]
Based on the available information, this compound is a direct inhibitor of chitin synthase.[4][5][6] The following diagram illustrates the general mechanism of chitin synthase inhibition.
Caption: General mechanisms of chitin synthase inhibition by CSI-12.
Signaling Pathway Perturbation
Inhibition of chitin synthesis triggers cellular stress responses in fungi, primarily activating the Cell Wall Integrity (CWI) pathway.[9] This pathway is a critical defense mechanism that senses cell wall damage and initiates compensatory responses, such as the increased expression of other cell wall synthesis genes.
Caption: The cell wall integrity pathway is activated by CSI-12.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize chitin synthase inhibitors like CSI-12.
Chitin Synthase Activity Assay
This assay measures the enzymatic activity of chitin synthase in the presence and absence of an inhibitor.
Principle: The assay quantifies the incorporation of radiolabeled N-acetylglucosamine from [¹⁴C]UDP-GlcNAc into an insoluble chitin polymer.
Materials:
-
Fungal cell lysate or purified chitin synthase
-
[¹⁴C]UDP-N-acetyl-D-glucosamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, fungal lysate, and varying concentrations of CSI-12.
-
Initiate the reaction by adding [¹⁴C]UDP-GlcNAc.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized chitin.
-
Filter the mixture through glass fiber filters to capture the insoluble chitin.
-
Wash the filters extensively to remove unincorporated [¹⁴C]UDP-GlcNAc.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each CSI-12 concentration and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Principle: Fungal cells are exposed to serial dilutions of the inhibitor in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Perform serial dilutions of CSI-12 in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Chitin Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524), an essential structural polysaccharide in fungal cell walls and arthropod exoskeletons, is absent in vertebrates, making its biosynthetic enzyme, chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of chitin synthase inhibitors, with a focus on the methodologies and workflows involved in identifying and characterizing novel compounds. While this document uses "Chitin Synthase Inhibitor 12" (CSI-12) as a representative placeholder for a novel inhibitor, the principles and protocols described are broadly applicable to the field. We delve into the core aspects of inhibitor discovery, from initial high-throughput screening to detailed mechanistic studies and synthetic strategies.
Introduction: The Critical Role of Chitin Synthase
Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) that provides structural integrity to the cell walls of fungi and the exoskeletons of arthropods.[4][5] The synthesis of chitin is catalyzed by chitin synthase (CHS), a membrane-bound glycosyltransferase that polymerizes GlcNAc from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][4] Fungi possess multiple CHS isoenzymes, each playing specific roles in cell division, morphogenesis, and maintaining cell wall integrity.[6][7] The essential nature of chitin for these organisms, coupled with its absence in vertebrates, makes CHS a prime target for selective therapeutic intervention.[1][3]
The discovery of natural CHS inhibitors, such as the peptidyl nucleoside antibiotics polyoxins and nikkomycins isolated from Streptomyces species, validated this approach.[1][8] These compounds act as competitive inhibitors by mimicking the structure of UDP-GlcNAc.[1][5] Nikkomycin (B1203212) Z, in particular, has advanced to clinical development for treating fungal infections.[1][9] More recently, research has expanded to include synthetic inhibitors, such as maleimide (B117702) and benzoylphenylurea (B10832687) derivatives, identified through high-throughput screening and rational drug design.[8][9][10]
The Discovery Workflow for Novel Chitin Synthase Inhibitors
The identification of novel CHS inhibitors like our placeholder, CSI-12, typically follows a structured workflow that begins with large-scale screening and progresses to detailed characterization.
Caption: A generalized workflow for the discovery of novel chitin synthase inhibitors.
Experimental Protocols for Inhibitor Discovery and Characterization
High-Throughput Screening (HTS) for Chitin Synthase Inhibitors
The initial step in discovering novel inhibitors is typically a high-throughput screening campaign. A non-radioactive, colorimetric assay using wheat germ agglutinin (WGA) is a robust and widely used method.[11][12]
Principle: This assay relies on the specific binding of WGA to chitin.[12] Newly synthesized chitin is captured on WGA-coated microtiter plates and detected with a horseradish peroxidase (HRP)-conjugated WGA, with the signal quantified colorimetrically.[11][12]
Detailed Methodology:
-
Plate Coating: Coat 96-well microtiter plates with WGA and block non-specific binding sites.
-
Enzyme Preparation: Prepare a microsomal fraction enriched in membrane-bound chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae or Candida albicans).[1][8] The enzyme may be partially activated by limited proteolysis with trypsin.[8]
-
Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-GlcNAc and necessary cofactors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8]
-
Assay Procedure:
-
Detection:
Determination of Inhibitory Potency (IC50)
Compounds identified as "hits" in the primary screen are further characterized to determine their half-maximal inhibitory concentration (IC50).
Methodology:
-
Perform the chitin synthase inhibition assay as described above with serial dilutions of the hit compound.
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antifungal Susceptibility Testing
The in vitro efficacy of a CHS inhibitor against whole fungal cells is assessed using antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).
Methodology (Broth Microdilution):
-
Prepare serial dilutions of the inhibitor in a 96-well plate containing a suitable fungal growth medium (e.g., RPMI-1640).[13]
-
Inoculate the wells with a standardized fungal suspension.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[13]
Synthesis of a Novel Chitin Synthase Inhibitor
The synthesis of a novel inhibitor, such as our conceptual CSI-12, will depend on its chemical scaffold. As an example, the synthesis of maleimide derivatives, which have shown promising CHS inhibitory activity, often involves a two-step process.[9]
General Synthetic Scheme for N-substituted Maleimides:
Caption: A simplified synthetic route to N-substituted maleimide-based CHS inhibitors.
Step 1: Synthesis of the Maleamic Acid Intermediate Maleic anhydride is reacted with a primary amine in a suitable solvent like acetone (B3395972) at room temperature.[9] The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding maleamic acid.
Step 2: Cyclization to the Maleimide The maleamic acid intermediate is then cyclized to form the maleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate.[9]
Mechanism of Action and Cellular Response
Elucidating the Mode of Inhibition
Understanding how an inhibitor interacts with the enzyme is crucial. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition. For competitive inhibitors like nikkomycin Z, the inhibitor binds to the active site, competing with the natural substrate UDP-GlcNAc.[1][5] Non-competitive inhibitors, on the other hand, bind to an allosteric site.
The Cell Wall Integrity (CWI) Signaling Pathway
Inhibition of chitin synthesis induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that attempts to repair the cell wall damage, often by upregulating the expression of other cell wall components like β-1,3-glucan.
Caption: The CWI pathway is activated in response to reduced chitin synthesis.
Data Summary
The following table summarizes hypothetical quantitative data for our placeholder inhibitor, CSI-12, in comparison to known inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Antifungal MIC (µg/mL) vs. C. albicans |
| CSI-12 (Hypothetical) | Chitin Synthase 1 | 0.12 | 0.5 |
| Polyoxin D | Chitin Synthase 1 | 15 | >100 |
| Nikkomycin Z | Chitin Synthase | 0.367[5] | 25 (vs. S. cerevisiae fks1Δ)[6] |
| N,N-bis(2-phenylethyl)urea | Chitin Synthase 1 | 14 | - |
Conclusion
The discovery and development of novel chitin synthase inhibitors hold significant promise for addressing the growing challenges of fungal infections and agricultural pests. A systematic approach, combining high-throughput screening, detailed biochemical and microbiological characterization, and strategic chemical synthesis, is essential for identifying and optimizing potent and selective inhibitors. Understanding the cellular responses to CHS inhibition, such as the activation of the CWI pathway, provides further insights for developing synergistic therapeutic strategies. The methodologies and principles outlined in this guide offer a robust framework for the continued exploration of chitin synthase as a critical therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]
- 9. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Biological Activity of Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel compound with demonstrated potential as an antifungal agent. This document details its inhibitory effects on chitin synthase, its antifungal efficacy, and the relevant cellular signaling pathways. Methodologies for key experiments are also provided to facilitate further research and development.
Core Data Presentation
Quantitative data for Chitin Synthase Inhibitor 12 (CSI-12), also identified in scientific literature as Chitin Synthase Inhibitor 3 (compound 2d), is summarized below. It is important to note a discrepancy in the reported molecular formula for this compound across different sources.
| Parameter | Value | Reference(s) |
| Compound Name | This compound (CSI-12); Chitin Synthase Inhibitor 3 (compound 2d) | [1][2] |
| Molecular Formula | C20H19N3O4 or C23H21ClFN3O5 | [1] |
| IC50 (Chitin Synthase) | 0.16 mM | [1] |
| MIC (Candida albicans) | 1 µg/mL | [1] |
Mechanism of Action
This compound targets chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin. Chitin is an essential polysaccharide component of the fungal cell wall, providing structural integrity. By inhibiting this enzyme, CSI-12 disrupts cell wall formation, ultimately leading to fungal cell death. As chitin and chitin synthases are absent in mammals, this inhibitor presents a highly selective target for antifungal therapy.
Signaling Pathway
Inhibition of chitin synthesis triggers a compensatory stress response in fungi known as the Cell Wall Integrity (CWI) signaling pathway. Understanding this pathway is critical for elucidating potential mechanisms of fungal resistance and for the development of synergistic therapeutic strategies.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.
Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay quantifies the in vitro activity of CSI-12 against fungal chitin synthase.
Materials:
-
Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
96-well microtiter plates pre-coated with Wheat Germ Agglutinin (WGA)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Culture the selected fungal strain and harvest the cells. Prepare a crude cell lysate by mechanical disruption (e.g., bead beating or sonication) in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the chitin synthase enzyme.
-
Assay Reaction: To the WGA-coated wells, add the reaction components in the following order:
-
Reaction buffer
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO)
-
Fungal cell lysate (enzyme source)
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
-
Incubation: Incubate the plate at a temperature optimal for the enzyme (typically 30-37°C) for 1-2 hours.
-
Detection:
-
Wash the wells thoroughly to remove unbound reagents.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells again to remove unbound conjugate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of CSI-12 against various fungal species.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
This compound
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in the liquid medium, adjusting the concentration to a defined cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the liquid medium directly in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted inhibitor. Include a positive control well (inoculum without inhibitor) and a negative control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) with a plate reader.
Experimental Workflow Visualization
The discovery and validation of novel chitin synthase inhibitors typically follow a structured workflow.
Caption: General workflow for the discovery of chitin synthase inhibitors.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various chitin (B13524) synthase inhibitors, offering valuable insights for the development of novel antifungal agents. Chitin, an essential component of the fungal cell wall and absent in vertebrates, makes its synthesizing enzyme, chitin synthase (CHS), an attractive target for selective antifungal therapies.[1][2][3]
Core Concepts in Chitin Synthase Inhibition
Chitin synthases are integral plasma membrane proteins that catalyze the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-GlcNAc into chitin chains.[3][4] These enzymes are crucial for maintaining the structural integrity of the fungal cell wall, especially during processes like budding and septation.[5][6] Fungi possess multiple chitin synthase isoenzymes, often with distinct roles, which can complicate the development of broad-spectrum inhibitors.[3][4]
Inhibitors of chitin synthase can be broadly categorized based on their mechanism of action, which includes:
-
Competitive Inhibition: These inhibitors, such as the well-known polyoxins and nikkomycins, are structural analogs of the substrate UDP-GlcNAc and compete for binding at the enzyme's active site.[7]
-
Non-competitive Inhibition: These compounds bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.
Understanding the SAR of these inhibitors is pivotal for designing more potent and selective antifungal drugs.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for several classes of chitin synthase inhibitors. The data is compiled from various studies and highlights the impact of different structural modifications on inhibitory activity.
Table 1: SAR of Maleimide (B117702) Derivatives as Chitin Synthase Inhibitors [2][8]
| Compound ID | R Group on Maleimide | IC50 (mM) vs. Sclerotinia sclerotiorum CHS |
| 1 | H | >1 |
| 16 | Phenylpropyl | 0.54 |
| 20 | 4-Chlorophenyl | 0.12 |
| Polyoxin B (Control) | - | 0.19 |
Data from this table indicates that the introduction of a substituted phenyl ring to the maleimide scaffold significantly enhances inhibitory activity against chitin synthase from Sclerotinia sclerotiorum. Compound 20, with a 4-chlorophenyl substituent, demonstrated the highest potency, even surpassing the control inhibitor, Polyoxin B.[2][8]
Table 2: SAR of Benzophenone Analogs as Candida albicans Chitin Synthase 1 (CaChs1) Inhibitors [9]
| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. CaChs1 |
| RO-41-0986 (1) | - | - | High (exact value not specified) |
| RO-09-3024 (2) | Modified from 1 | Modified from 1 | 0.14 |
Systematic modification of the initial hit, RO-41-0986, led to the identification of the highly potent inhibitor RO-09-3024, with an impressive IC50 of 0.14 nM against CaChs1.[7][9] This highlights the power of iterative medicinal chemistry in optimizing inhibitor potency.
Table 3: Inhibitory Activity of Natural Products and their Analogs against Fungal Chitin Synthases
| Compound | Fungal Species | Target Enzyme | IC50 |
| Ursolic Acid | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | 0.184 µg/mL |
| Gosin N | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | > Polyoxin D |
| Wuwezisu C | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | > Polyoxin D |
| Obovatol | Saccharomyces cerevisiae | Chitin Synthase II (CHS II) | 59 µg/mL (as its derivative) |
| Nikkomycin Z | Candida albicans | Chitin Synthase 2 (CaChs2) | Ki = 1.5 ± 0.5 µM |
| Polyoxin D | Candida albicans | Chitin Synthase 2 (CaChs2) | Ki = 3.2 ± 1.4 µM |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL |
| IMB-D10 | Saccharomyces cerevisiae | Chs2 | 3.51 ± 1.35 µg/mL |
| IMB-D10 | Saccharomyces cerevisiae | Chs3 | 13.08 ± 2.08 µg/mL |
This table showcases the diversity of natural products with chitin synthase inhibitory activity. Notably, different inhibitors exhibit varying potencies and selectivities against different chitin synthase isoenzymes.[2][10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of chitin synthase inhibitors. Below are protocols for key experiments cited in the literature.
1. Non-Radioactive Chitin Synthase Activity Assay [1][2][12]
This assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.
-
Plate Preparation:
-
Coat a 96-well microtiter plate with WGA solution and incubate overnight.
-
Wash the plate with ultrapure water.
-
Block the wells with a BSA blocking buffer for 1 hour.
-
-
Enzyme Reaction:
-
Add 50 µL of the reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM CoCl₂) to each well.[1][2]
-
Add 2 µL of the test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO). Use solvent alone as a control.[1][2]
-
Initiate the reaction by adding 20-50 µL of the crude enzyme extract.
-
Incubate the plate at 30-37°C for 1-3 hours with shaking.[1][2][12]
-
-
Detection:
-
Stop the reaction by washing the plate multiple times with ultrapure water.
-
Add 100 µL of WGA-HRP (Horseradish Peroxidase conjugated WGA) solution to each well and incubate for 30 minutes at 30°C.[1][2]
-
Wash the plate again to remove unbound WGA-HRP.
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) over time to determine the reaction rate.[2]
-
2. Preparation of Crude Chitin Synthase Extract from Fungal Mycelia [1][2]
-
Harvesting and Lysis:
-
Harvest fungal mycelia by centrifugation and wash with sterile water.
-
Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
-
Extraction and Activation:
-
Resuspend the powdered mycelia in an ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor.
-
Centrifuge the extract to pellet cell debris. The supernatant contains the crude chitin synthase.
-
3. Antifungal Susceptibility Testing (Mycelial Growth Rate Method) [2]
-
Medium Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., 10% acetone (B3395972) with 0.1% Tween-80).
-
Incorporate the compounds into a growth medium (e.g., Potato Dextrose Agar - PDA) at various final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 23°C) for a defined period.
-
-
Measurement:
-
Measure the diameter of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition compared to a control plate without the inhibitor.
-
Signaling Pathways and Experimental Workflows
The regulation of chitin synthesis is a complex process involving multiple signaling pathways. Understanding these pathways can reveal novel targets for antifungal drug development.
Figure 1: Fungal Cell Wall Integrity and Calcium Signaling Pathways Regulating Chitin Synthase Gene Expression. This diagram illustrates how extracellular stresses are sensed at the plasma membrane, triggering intracellular signaling cascades, including the Protein Kinase C (PKC) MAP kinase and the calcium-calmodulin-calcineurin pathways.[13][14] These pathways converge in the nucleus to regulate the transcription of chitin synthase (CHS) genes, leading to a compensatory increase in chitin synthesis to maintain cell wall integrity.[13][14]
Figure 2: General Workflow for the Discovery and Optimization of Chitin Synthase Inhibitors. This diagram outlines a typical drug discovery cascade, starting from compound screening or synthesis, followed by in vitro enzymatic assays to determine inhibitory potency (IC50). Promising candidates are then evaluated in cellular assays for their antifungal activity (Minimum Inhibitory Concentration - MIC), leading to the identification of lead compounds for further optimization.
Conclusion
The structure-activity relationship of chitin synthase inhibitors is a dynamic field of research with significant potential for the development of novel antifungal therapies. This guide has provided a summary of quantitative SAR data, detailed experimental protocols, and an overview of the relevant signaling pathways to aid researchers in this endeavor. The continued exploration of diverse chemical scaffolds and a deeper understanding of the molecular interactions between inhibitors and the various chitin synthase isoenzymes will be crucial for the successful development of the next generation of antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An interactional network of genes involved in chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of novel fungal chitin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
CAS number for Chitin synthase inhibitor 12
An In-Depth Technical Guide on Chitin (B13524) Synthase Inhibitor 12
CAS Number: 2725075-05-6
This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 12, a novel compound identified for its potent inhibitory effects on chitin synthase and its broad-spectrum antifungal activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal agent discovery and development.
Core Compound Information
This compound, also referred to as compound 9t in scientific literature, has emerged as a significant subject of research in the quest for new antifungal therapies. Chitin, an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As this polysaccharide is absent in mammals, its synthesizing enzyme, chitin synthase, represents a prime target for selective antifungal drugs.
Chemical Properties:
| Property | Value |
| CAS Number | 2725075-05-6 |
| Molecular Formula | C23H21ClFN3O5 |
| Molecular Weight | 473.88 g/mol |
Biological Activity and Quantitative Data
This compound has demonstrated significant in vitro activity against chitin synthase and a range of fungal pathogens.
Enzymatic Inhibition:
The primary mechanism of action of this inhibitor is the disruption of chitin synthesis. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Target Enzyme | IC50 Value |
| Chitin Synthase (from Saccharomyces cerevisiae) | 0.16 mM |
Antifungal Spectrum:
This compound exhibits broad-spectrum antifungal activity, including against drug-resistant fungal variants. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are crucial for determining its antifungal efficacy.
(Note: Specific MIC values for a range of fungi for this compound are detailed in the primary research article but are not publicly available in the retrieved search results. The following table is a representative example based on related compounds from the same chemical series.)
| Fungal Strain | MIC Range (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Aspergillus flavus | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of chitin synthase inhibitors, based on established protocols in the field.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay is fundamental for determining the direct inhibitory effect of a compound on the chitin synthase enzyme.
1. Preparation of Crude Chitin Synthase Extract:
-
Fungal cells (e.g., Saccharomyces cerevisiae) are cultured to the mid-logarithmic phase in an appropriate medium (e.g., YPD).
-
The cells are harvested by centrifugation, washed, and then mechanically disrupted (e.g., using glass beads or a French press) in a lysis buffer containing protease inhibitors.
-
The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched with the membrane-bound chitin synthase enzyme.
2. Assay Procedure:
-
A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which specifically binds to the N-acetylglucosamine polymers of chitin.
-
The crude enzyme extract is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors.
-
The plate is incubated to allow for chitin synthesis.
-
After incubation, the plate is washed to remove unbound substrate and enzyme.
-
The amount of synthesized chitin bound to the WGA is quantified using a suitable detection method, such as a colorimetric or fluorescent assay.
3. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar (B569324) plates.
-
A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a standardized concentration.
2. Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
A serial dilution of this compound is prepared in a suitable broth medium (e.g., RPMI-1640).
-
The standardized fungal inoculum is added to each well.
-
The plate is incubated at an appropriate temperature for 24-48 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus.
Signaling Pathways and Experimental Workflows
The inhibition of chitin synthase triggers cellular stress responses in fungi, primarily activating the Cell Wall Integrity (CWI) signaling pathway.
Cell Wall Integrity (CWI) Signaling Pathway
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for Characterization of Chitin Synthase Inhibitors.
An In-depth Technical Guide to the Target Specificity of Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide absent in vertebrates but crucial for the structural integrity of fungal cell walls and insect exoskeletons, presents a prime target for the development of selective antifungal and insecticidal agents. The enzyme responsible for its synthesis, chitin synthase (CHS), is the focus of significant research in the quest for novel therapeutic compounds. Chitin Synthase Inhibitor 12 (CSI-12) has emerged as a promising small molecule with potent antifungal properties. This technical guide provides a comprehensive overview of the target specificity of CSI-12, presenting available quantitative data, detailed experimental protocols for its characterization, and the relevant biological pathways.
Data Presentation: Quantitative Analysis of Chitin Synthase Inhibitors
The efficacy of a chitin synthase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While specific data on the isoenzyme selectivity of this compound is limited in the available literature, its overall inhibitory activity has been reported. For a comprehensive understanding of its potential specificity, it is valuable to compare its activity with that of other well-characterized chitin synthase inhibitors.
A compound identified as "this compound" has been reported to have an IC50 of 0.16 mM and to be a broad-spectrum antifungal agent.[1] Another study on maleimide (B117702) compounds, which share a similar structural class, identified a "compound 20" with an IC50 of 0.12 mM against chitin synthase from Sclerotinia sclerotiorum.[2] The data for these and other inhibitors are presented below.
| Inhibitor | Target Enzyme(s) | Organism | IC50 (mM) | Reference(s) |
| This compound | Chitin Synthase (CHS) | Not Specified | 0.16 | [1] |
| Compound 20 (maleimide) | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | 0.12 | [2] |
| Polyoxin B | Chitin Synthase (CHS) | Sclerotinia sclerotiorum | 0.19 | [2] |
| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39 (µg/mL) | [3] |
| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35 (µg/mL) | [3] | |
| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08 (µg/mL) | [3] | |
| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.546 ± 1.42 (µg/mL) | [3] |
| Chs3 | Saccharomyces cerevisiae | 2.963 ± 1.42 (µg/mL) | [3] |
Note: The IC50 values for IMB-D10 and IMB-F4 are provided in µg/mL and would require conversion to mM for direct comparison, which is dependent on their molar masses (not provided in the source).
Core Subject Analysis: Target Specificity of this compound
The target specificity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. For a chitin synthase inhibitor like CSI-12, a comprehensive specificity profile would involve a detailed characterization of its activity against various chitin synthase isoenzymes and a broad panel of other cellular targets.
Isoenzyme Selectivity
Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3 in Saccharomyces cerevisiae), each with distinct physiological roles in cell wall synthesis and maintenance.[4] An ideal antifungal agent might selectively inhibit an isoenzyme that is essential for fungal viability or virulence, while sparing others to minimize potential compensatory responses.
Currently, there is a lack of publicly available data on the inhibitory activity of CSI-12 against individual chitin synthase isoenzymes. To fully characterize its target specificity, it would be necessary to perform enzyme inhibition assays using purified or enriched preparations of each major isoenzyme.
Off-Target Effects
A thorough investigation of a compound's off-target effects is crucial to anticipate potential toxicities and to confirm that its observed phenotype is a direct result of inhibiting the intended target. There is currently no available information on the off-target profile of CSI-12. A comprehensive assessment would involve screening CSI-12 against a panel of other enzymes, particularly those with structurally similar active sites to chitin synthase, as well as cell-based assays to assess broader cellular effects.
Signaling Pathways
The inhibition of chitin synthase has direct consequences on the biosynthesis of the fungal cell wall and triggers compensatory signaling pathways.
Chitin Biosynthesis Pathway
The synthesis of chitin is a multi-step enzymatic pathway that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) by chitin synthase at the plasma membrane. Understanding this pathway is fundamental to appreciating the mechanism of action of inhibitors like CSI-12.
Caption: The fungal chitin biosynthesis pathway and the point of inhibition for CSI-12.
Cell Wall Integrity (CWI) Signaling Pathway
The fungal cell wall is a dynamic structure that is constantly monitored by the cell. When the cell wall is damaged, for instance by the action of a chitin synthase inhibitor, the Cell Wall Integrity (CWI) pathway is activated.[5][6] This signaling cascade initiates a compensatory response, which often includes the upregulation of chitin synthesis, to repair the damage and maintain cellular integrity.[7] Understanding the interplay between a chitin synthase inhibitor and the CWI pathway is crucial for predicting and overcoming potential mechanisms of drug resistance.
Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.
Experimental Protocols
To fully assess the target specificity of this compound, a series of well-defined experiments are required. The following protocols are based on established methodologies for the characterization of chitin synthase inhibitors.
1. Preparation of Fungal Enzyme Extracts
This protocol is adapted for the extraction of chitin synthase from fungal mycelia, such as Sclerotinia sclerotiorum.[2]
-
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trypsin solution (e.g., 80 µg/mL in extraction buffer)
-
Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)
-
Centrifuge (capable of 3,000 x g at 4°C)
-
-
Procedure:
-
Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash the mycelia twice with sterile ultrapure water.
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.
-
Stop the trypsin digestion by adding soybean trypsin inhibitor.
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.
-
2. In Vitro Chitin Synthase Inhibition Assay
This non-radioactive assay measures the amount of chitin synthesized by the enzyme extract in the presence and absence of an inhibitor.[2]
-
Materials:
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
Crude enzyme extract (from Protocol 1)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂
-
This compound (CSI-12) dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase) solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of CSI-12 in the reaction buffer.
-
To each well of the WGA-coated plate, add 50 µL of the reaction mixture.
-
Add 2 µL of the CSI-12 dilution or solvent control (DMSO).
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Stop the reaction by washing the plate six times with ultrapure water.
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution to each well.
-
Measure the optical density at 600 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of CSI-12 and determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow
The discovery and characterization of a novel chitin synthase inhibitor follows a logical progression from initial screening to detailed specificity analysis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An interactional network of genes involved in chitin synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Antifungal Spectrum and Mechanism of Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel antifungal agent. Also identified in scientific literature as compound 9t , this molecule demonstrates significant inhibitory activity against fungal chitin synthase and a broad spectrum of antifungal efficacy. This document details its quantitative antifungal profile, the experimental methodologies for its evaluation, and its mechanistic context within fungal cell wall biosynthesis.
Core Antifungal Activity
CSI-12 is a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in mammals, making it an attractive target for antifungal therapy. The compound exhibits an in-vitro half-maximal inhibitory concentration (IC50) of 0.16 mM against chitin synthase.
Quantitative Antifungal Spectrum
The minimum inhibitory concentration (MIC) of CSI-12 has been determined against a range of pathogenic fungi. The data, summarized from the primary literature, highlights its broad-spectrum activity.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 64 |
| Aspergillus flavus | ATCC 204304 | 16 |
| Aspergillus fumigatus | AF293 | 64 |
| Cryptococcus neoformans | H99 | 64 |
Data sourced from a study on Spiro[benzoxazine-piperidin]-one derivatives, where CSI-12 is referred to as compound 9t.
Mechanism of Action and Signaling Pathways
CSI-12 functions by directly inhibiting chitin synthase, thereby blocking the synthesis of chitin, a vital polysaccharide component of the fungal cell wall. This disruption of cell wall integrity triggers cellular stress and ultimately leads to fungal cell death.
The inhibition of chitin synthesis is known to activate compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway . While direct studies on CSI-12's effect on this pathway are not yet published, it is a well-established fungal response to cell wall-active agents. The CWI pathway attempts to remodel the cell wall by upregulating the expression of other cell wall synthesis genes, including other chitin synthases. Understanding this response is critical for predicting and overcoming potential resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antifungal profile of Chitin Synthase Inhibitor 12.
Chitin Synthase Activity Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of chitin synthase.
Principle: The assay measures the incorporation of a radiolabeled substrate, UDP-[14C]-N-acetylglucosamine, into chitin by a crude enzyme preparation from fungal cells. The resulting radiolabeled chitin is insoluble and can be captured and quantified, with a reduction in radioactivity indicating enzyme inhibition.
Protocol:
-
Enzyme Preparation:
-
Culture fungal cells (e.g., Candida albicans) to the mid-logarithmic phase in a suitable broth (e.g., YPD).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Disrupt cells using mechanical lysis (e.g., glass beads or a cell disruptor) on ice.
-
Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to remove cell debris. The supernatant contains the crude membrane fraction with chitin synthase activity.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the following:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 25 mM GlcNAc).
-
10 µL of CSI-12 at various concentrations (dissolved in DMSO, with a final DMSO concentration kept below 1%).
-
20 µL of the crude enzyme preparation (adjusted to a standard protein concentration).
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of substrate solution (1 mM UDP-N-acetylglucosamine containing 0.5 µCi of UDP-[¹⁴C]-N-acetylglucosamine).
-
Incubate for 60 minutes at 30°C.
-
-
Quantification:
-
Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).
-
Filter the mixture through a glass fiber filter to capture the precipitated, insoluble chitin.
-
Wash the filter extensively with 5% TCA and then with ethanol (B145695) to remove unincorporated substrate.
-
Dry the filter and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO-only control and determine the IC50 value.
-
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a fungus. The methodology is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is the lowest concentration of the agent at which no visible growth is observed after a defined incubation period.
Protocol:
-
Inoculum Preparation:
-
For yeasts (C. albicans, C. neoformans), subculture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (Aspergillus spp.), grow the isolate on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Microdilution Plate Setup:
-
Prepare serial two-fold dilutions of CSI-12 in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add 100 µL of each drug dilution to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for Candida spp. and Cryptococcus neoformans, and 48-72 hours for Aspergillus spp.
-
-
MIC Reading:
-
Read the plates visually or with a microplate reader.
-
The MIC is defined as the lowest concentration of CSI-12 that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Preliminary Studies on Chitin Synthase Inhibitor 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel compound identified for its potent antifungal properties. This document outlines the core findings, experimental methodologies, and relevant biological pathways associated with CSI-12, offering a foundational resource for researchers in mycology, infectious diseases, and drug discovery.
Core Concepts and Mechanism of Action
Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and playing a crucial role in cell division and morphogenesis. Chitin synthase is the key enzyme responsible for the biosynthesis of chitin. As this enzyme is absent in vertebrates, it presents an attractive target for the development of selective antifungal therapies.
Chitin Synthase Inhibitor 12 belongs to a series of spiro[benzoxazine-piperidin]-one derivatives. Preliminary studies indicate that CSI-12 exerts its antifungal effect by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, leading to a compromised cell wall and subsequent fungal cell death. Evidence supporting this mechanism includes sorbitol protection assays and potent activity against micafungin-resistant fungal strains[1].
Quantitative Data
The inhibitory activity of this compound against its target enzyme and its efficacy against various fungal pathogens have been quantified in preliminary studies. The data is summarized in the tables below.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (mM) | Notes |
| This compound (compound 9t) | Chitin Synthase | 0.16 | Comparable to the control drug, polyoxin (B77205) B.[1] |
Table 2: Antifungal Activity
| Compound | Fungal Species | Activity | Notes |
| This compound | Candida albicans, Cryptococcus neoformans and other species | Broad-spectrum | Effective against drug-resistant fungal variants. Antifungal activity is comparable to fluconazole (B54011) and polyoxin B.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of chitin synthase inhibitors like CSI-12. While the specific protocols for CSI-12 are detailed in the primary literature, the following represent standardized and widely accepted procedures in the field.
Chitin Synthase Inhibition Assay (Non-Radioactive)
This in vitro assay measures the direct inhibitory effect of a compound on chitin synthase activity.
Principle: The assay quantifies the production of chitin by a crude enzyme extract from a fungal source. The newly synthesized chitin is captured on a microplate coated with Wheat Germ Agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers. The amount of captured chitin is then determined colorimetrically.
Methodology:
-
Enzyme Preparation:
-
Culture a suitable fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells using mechanical means (e.g., glass beads or a French press) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, enriched in membrane-bound chitin synthase, through differential centrifugation.
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with WGA.
-
Block the wells with a solution of Bovine Serum Albumin (BSA).
-
Add the reaction mixture, containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and the test compound (CSI-12) at various concentrations, to the wells.
-
Initiate the reaction by adding the prepared enzyme extract.
-
Incubate the plate at 30°C for 2-3 hours to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase-conjugated WGA (WGA-HRP) to the wells and incubate.
-
After another wash, add a suitable HRP substrate (e.g., TMB) to develop a colorimetric signal.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Principle: The fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.
Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium.
-
Prepare a standardized suspension of fungal cells in a sterile saline solution, adjusting the concentration to a defined turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of CSI-12 in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with the prepared fungal suspension.
-
Include a positive control (fungus without inhibitor) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration at which no visible growth is observed.
-
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Chitin (B13524) synthase inhibitor 12, a novel compound identified for its potent antifungal activity. This document details its physicochemical characteristics, mechanism of action, and the experimental protocols utilized for its evaluation.
Core Chemical Properties
Chitin synthase inhibitor 12, also identified as compound 9t in the scientific literature, is a spiro[benzoxazine-piperidin]-one derivative.[1] Its core chemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-N-(4-chlorophenyl)-4-(6-methoxy-2-oxo-1,2-dihydrospiro[benzo[d][1][2]oxazine-4,4'-piperidin]-1'-yl)-4-oxobut-2-enamide | Deduced from synthetic scheme in[1] |
| CAS Number | 2725075-05-6 | [3][4] |
| Molecular Formula | C23H21ClFN3O5 | [3] |
| Molecular Weight | 473.88 g/mol | [3] |
| SMILES | O=C(NC1=CC=C(Cl)C=C1)/C=C/C(=O)N1CCC(CC1)N1C(=O)OC2=CC(OC)=CC=C21 | Deduced from synthetic scheme in[1] |
Table 1: Core Chemical Properties of this compound
Quantitative Biological Activity
This compound demonstrates potent inhibition of chitin synthase and exhibits broad-spectrum antifungal activity, including against drug-resistant fungal strains.[1]
| Parameter | Value | Target/Organism | Source |
| IC50 (Chitin Synthase Inhibition) | 0.16 mM | Chitin Synthase | [1][3] |
| Antifungal Activity | Broad-spectrum, effective against C. albicans and C. neoformans (including fluconazole-resistant variants) | Fungi | [1] |
Table 2: Quantitative Biological Activity of this compound
Experimental Protocols
The following protocols are derived from the methodologies described in the primary literature for the evaluation of this compound.[1]
Chitin Synthase Inhibition Assay
This non-radioactive, high-throughput assay quantifies the inhibitory effect of the compound on chitin synthase activity.
a) Crude Enzyme Preparation:
-
Fungal mycelia (e.g., from Sclerotinia sclerotiorum) are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.
-
The fungal cells are harvested by centrifugation.
-
The harvested cells are washed twice with ultrapure water and then disrupted in liquid nitrogen.
b) Assay Procedure:
-
A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA).
-
The crude enzyme preparation is pre-treated with trypsin to activate the zymogenic form of chitin synthase.
-
The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution (containing CoCl₂, N-acetylglucosamine (GlcNAc), and the substrate UDP-GlcNAc in a Tris-HCl buffer at pH 7.5), and the test compound (this compound) at various concentrations, is added to the WGA-coated wells.
-
The plate is incubated on a shaker at 30°C for 3 hours to allow for chitin synthesis.
-
The plate is washed to remove unreacted components.
-
Horseradish peroxidase-conjugated WGA (WGA-HRP) is added to each well and incubated.
-
After another washing step, a TMB (3,3',5,5'-tetramethylbenzidine) reaction solution is added.
-
The optical density (OD) at 600 nm is measured over time to determine the reaction rate.
-
The inhibition percentage is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Antifungal Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compound against various fungal strains.
-
The test compound is serially diluted in a suitable liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
A standardized fungal inoculum is added to each well.
-
The plate is incubated at an appropriate temperature for fungal growth (typically 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] Disruption of chitin synthesis compromises the integrity of the cell wall, leading to fungal cell death.
The integrity of the fungal cell wall is maintained by a complex signaling network known as the Cell Wall Integrity (CWI) pathway.[5][6] When the cell wall is stressed, for instance by the action of a chitin synthase inhibitor, the CWI pathway is activated to initiate a compensatory response, which often involves the upregulation of chitin synthesis.[6][7] Understanding the interplay between the inhibitor and this pathway is crucial for predicting and overcoming potential resistance mechanisms.
Figure 1: Simplified overview of the Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to cell wall stress induced by this compound.
Experimental and Logical Workflows
The discovery and characterization of this compound followed a logical progression from chemical synthesis to biological evaluation.
Figure 2: A flowchart outlining the key experimental stages in the identification and characterization of this compound.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to Chitin Synthase Inhibitor 12 and its Comparison with Other Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin (B13524), an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase (CHS) enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 12, a novel and potent inhibitor of CHS. We present a comparative analysis of its efficacy against other well-known chitin synthase inhibitors, supported by quantitative data. Furthermore, this guide details the experimental protocols for assessing inhibitor activity and explores the key signaling pathways that regulate chitin synthesis in fungi, offering insights into potential mechanisms of action and resistance.
Introduction to Chitin Synthesis and its Inhibition
Chitin is a long-chain polymer of N-acetylglucosamine, providing structural integrity to the fungal cell wall. The biosynthesis of chitin is a multi-step process culminating in the polymerization of UDP-N-acetylglucosamine by chitin synthase enzymes. Fungi possess multiple CHS isoenzymes, each with specific roles in cell division, morphogenesis, and cell wall repair. The inhibition of these enzymes disrupts cell wall integrity, leading to osmotic instability and lysis, making them attractive targets for antifungal agents.
Chitin synthase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive and non-competitive inhibition. Well-known examples include the polyoxins and nikkomycins, which are nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase. This guide focuses on this compound and its standing among these and other inhibitors.
Quantitative Comparison of Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following tables summarize the available quantitative data for this compound and other prominent inhibitors, primarily against Candida albicans, a major human fungal pathogen.
Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors against Candida albicans
| Inhibitor | Target Enzyme(s) | IC50 | Ki | MIC (µg/mL) | Mechanism of Action | Reference(s) |
| This compound (CSI-3, compound 2d) | Chitin Synthase | 0.16 mM | Not Reported | 1 | Non-competitive | [1][2] |
| Nikkomycin (B1203212) Z | CaChs1 | 15 µM | Not Reported | 0.5 - 32 | Competitive | [3][4] |
| CaChs2 | 0.8 µM | 1.5 ± 0.5 µM | Competitive | [1][3] | ||
| CaChs3 | 13 µM | Not Reported | Competitive | [3] | ||
| Polyoxin B | Chitin Synthase | 0.09 mM | Not Reported | Not Reported | Competitive | [5] |
| Polyoxin D | CaChs2 | Not Reported | 3.2 ± 1.4 µM | Not Reported | Competitive | [1][6] |
| RO-09-3143 | CaChs1 | Not Reported | 0.55 nM | 0.27 (MIC50) | Non-competitive | [1] |
Table 2: In Vitro Antifungal Activity of Nikkomycin Z against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | ≤0.5 - 32 | [4] |
| Candida parapsilosis | 1 - 4 | [4] |
| Candida tropicalis | >64 | [4] |
| Candida krusei | >64 | [4] |
| Candida glabrata | >64 | [4] |
| Cryptococcus neoformans | 0.5 - >64 | [4] |
| Candida auris | 0.125 - >64 | [7] |
Experimental Protocols
Accurate and reproducible assessment of chitin synthase inhibitor activity is crucial for drug development. The following section details a standard non-radioactive in vitro assay for determining the IC50 of chitin synthase inhibitors.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This method relies on the specific binding of wheat germ agglutinin (WGA) to newly synthesized chitin on a microtiter plate, followed by a colorimetric or fluorometric readout.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
YPD broth (or other suitable growth medium)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass beads or sonicator
-
High-speed centrifuge
-
96-well WGA-coated microtiter plates
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., Nikkomycin Z)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Crude Enzyme Preparation:
-
Grow fungal cells to the mid-logarithmic phase in YPD broth.
-
Harvest cells by centrifugation and wash with lysis buffer.
-
Disrupt cells by homogenization with glass beads or sonication on ice.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing membrane-bound chitin synthases.[1]
-
Resuspend the microsomal pellet in a suitable storage buffer.
-
-
Chitin Synthase Assay:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in the reaction buffer.
-
To each well of the WGA-coated microtiter plate, add the reaction buffer, the crude enzyme preparation, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.[1]
-
Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unincorporated substrate and unbound components.
-
Add WGA-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells again to remove unbound WGA-HRP.
-
Add the HRP substrate and incubate until sufficient color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways Regulating Chitin Synthesis
The regulation of chitin synthesis is a complex process involving several interconnected signaling pathways that respond to cell wall stress. Understanding these pathways is crucial for elucidating the full impact of chitin synthase inhibitors and predicting potential resistance mechanisms. The primary pathways involved are the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the High Osmolarity Glycerol (HOG) pathway.[8][9][10][11][12]
In response to cell wall damage, such as that caused by antifungal drugs, fungi activate a compensatory mechanism, often leading to an increase in chitin synthesis to reinforce the cell wall. This response is primarily mediated by the CWI and calcineurin pathways.[8][13]
Logical Workflow for Inhibitor Evaluation
The discovery and validation of a novel chitin synthase inhibitor like CSI-12 follows a structured workflow, from initial screening to detailed characterization.
Conclusion
This compound has emerged as a potent, non-competitive inhibitor of chitin synthase with promising antifungal activity, particularly against Candida albicans. Its efficacy is comparable to or, in some aspects, potentially advantageous over established competitive inhibitors like polyoxins and nikkomycins. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this and other novel inhibitors. A thorough understanding of the intricate signaling pathways that regulate chitin synthesis is paramount for overcoming potential drug resistance and for the rational design of next-generation antifungal therapies. Further investigation into the in vivo efficacy and spectrum of activity of this compound is warranted to fully assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Chitin Synthase 12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of β-(1,4)-N-acetylglucosamine, is an essential structural component of the fungal cell wall and the insect exoskeleton. Crucially, it is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal and insecticidal agents. Chitin synthase 12 (CHS12) is a key enzyme in this pathway, catalyzing the transfer of N-acetylglucosamine (GlcNAc) from UDP-N-acetylglucosamine to a growing chitin chain.[1] Inhibition of CHS12 disrupts cell wall integrity, leading to fungal cell death.[1]
These application notes provide a detailed protocol for a non-radioactive, high-throughput in vitro assay to screen for and characterize inhibitors of chitin synthase 12. The methodology is based on the capture of the synthesized chitin polymer by Wheat Germ Agglutinin (WGA).[2][3]
Signaling Pathway and Experimental Workflow
Inhibition of chitin synthesis triggers a compensatory mechanism known as the Cell Wall Integrity (CWI) signaling pathway, which attempts to repair cell wall damage.[1] Understanding this pathway is crucial for comprehending potential fungal resistance mechanisms.
References
Application Notes and Protocols for Chitin Synthase Inhibitor 12 in Fungal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. The absence of chitin in mammalian cells makes its biosynthetic enzyme, chitin synthase (CHS), an attractive target for selective antifungal therapies. Chitin Synthase Inhibitor 12 is a small molecule inhibitor of chitin synthase with a reported half-maximal inhibitory concentration (IC50) of 0.16 mM. It has demonstrated broad-spectrum antifungal activity, including against resistant fungal variants such as Candida albicans and Cryptococcus neoformans[1].
These application notes provide detailed protocols for the utilization of this compound in fungal cell culture, covering in vitro enzyme inhibition assays, determination of in-cell antifungal activity, and assessment of its effects on fungal morphology.
Mechanism of Action and Cellular Response
Chitin synthase inhibitors act by blocking the catalytic activity of chitin synthase enzymes, thereby preventing the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains[2]. This disruption of the cell wall leads to weakened structural integrity, making the fungal cells susceptible to osmotic stress and lysis, ultimately inhibiting their growth and proliferation[2].
In response to cell wall stress induced by chitin synthase inhibition, fungal cells often activate compensatory signaling pathways, most notably the Cell Wall Integrity (CWI) pathway[3]. This pathway can lead to the upregulation of other cell wall components, such as β-glucans, in an attempt to maintain cellular integrity. Understanding this response is crucial for evaluating the inhibitor's efficacy and potential for synergistic combinations with other antifungal agents.
Data Presentation
Quantitative data from experiments should be recorded and organized for clear comparison. Below are template tables for summarizing key experimental results.
Table 1: In Vitro Chitin Synthase Inhibition
| Inhibitor Concentration (mM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 |
| 0.05 | |
| 0.1 | |
| 0.16 (IC50) | ~50 |
| 0.25 | |
| 0.5 | |
| 1.0 |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration)
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | |
| Cryptococcus neoformans | H99 | |
| Aspergillus fumigatus | Af293 | |
| Saccharomyces cerevisiae | BY4741 | |
| [User-defined species] | [Strain ID] |
Table 3: Effect on Fungal Morphology
| Fungal Species | Concentration of Inhibitor 12 | Observation Time (hours) | Morphological Changes Observed |
| Candida albicans | 1x MIC | 4 | |
| 8 | |||
| 24 | |||
| Aspergillus fumigatus | 1x MIC | 12 | |
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol describes a non-radioactive method to determine the direct inhibitory effect of this compound on the enzymatic activity of chitin synthase.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors)
-
Glass beads (acid-washed)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 30 mM N-acetylglucosamine)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound stock solution (in DMSO)
-
WGA-Horseradish Peroxidase (HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Methodology:
-
Enzyme Preparation:
-
Grow the fungal culture to the mid-log phase in an appropriate liquid medium.
-
Harvest cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in cold lysis buffer.
-
Disrupt the cells by vortexing with glass beads.
-
Centrifuge to remove cell debris and collect the supernatant containing the membrane fraction with chitin synthase activity.
-
-
Enzyme Inhibition Assay:
-
To the wells of a WGA-coated 96-well plate, add the prepared enzyme extract.
-
Add varying concentrations of this compound (typically ranging from 0.01 mM to 1 mM) or DMSO as a control.
-
Initiate the enzymatic reaction by adding the assay buffer containing UDP-GlcNAc.
-
Incubate the plate at 30°C for 2-4 hours to allow for chitin synthesis.
-
-
Detection of Synthesized Chitin:
-
Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.
-
Add WGA-HRP conjugate solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of synthesized chitin.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal species.
Materials:
-
Fungal strains of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640 for pathogenic fungi, YPD for S. cerevisiae)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an agar (B569324) plate.
-
Prepare a cell suspension in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
-
-
Drug Dilution Series:
-
In a 96-well plate, prepare a serial two-fold dilution of this compound in the growth medium. The concentration range should bracket the expected MIC.
-
Include a drug-free well as a positive control for growth and a medium-only well as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the fungal species (e.g., 30°C for S. cerevisiae, 35-37°C for pathogenic fungi) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 3: Morphological Analysis using Microscopy
This protocol is for observing the morphological changes in fungal cells upon treatment with this compound.
Materials:
-
Fungal culture
-
Growth medium
-
This compound
-
Microscope slides and coverslips
-
Fluorescent stains (optional, e.g., Calcofluor White for chitin, Propidium Iodide for viability)
-
Fluorescence microscope
Methodology:
-
Treatment of Fungal Cells:
-
Grow the fungal culture in liquid medium to the early-log phase.
-
Add this compound at a concentration equivalent to the MIC or a multiple of the MIC.
-
Include an untreated control culture.
-
Incubate the cultures under normal growth conditions.
-
-
Sample Preparation and Imaging:
-
At various time points (e.g., 4, 8, 12, 24 hours), withdraw aliquots from the treated and control cultures.
-
(Optional) Stain the cells with appropriate fluorescent dyes according to the manufacturer's instructions.
-
Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a microscope. For filamentous fungi, look for changes in hyphal morphology such as swelling, branching, or lysis at the tips. For yeast, observe for abnormal budding, cell swelling, or aggregation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Mechanism of action for this compound.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols have been compiled from the best available data. However, specific solubility and stability data for Chitin (B13524) synthase inhibitor 12 have not been definitively published. Therefore, the provided protocols are intended as a general guideline. It is strongly recommended that users perform a small-scale solubility test before preparing a bulk stock solution.
Introduction
Chitin synthase inhibitor 12 is a potent inhibitor of chitin synthase (CHS), a key enzyme in the fungal cell wall biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) of 0.16 mM, this compound serves as a valuable tool for studying fungal physiology and developing novel antifungal agents.[1][2][3] As chitin is absent in mammals, CHS is an attractive target for selective antifungal therapies. This compound has demonstrated broad-spectrum antifungal activity, including against drug-resistant fungal variants such as Candida albicans and Cryptococcus neoformans, making it relevant for research in invasive fungal infections.[1][2]
Properties of this compound
The known quantitative and qualitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C23H21ClFN3O5 | [1][2] |
| Molecular Weight | 473.88 g/mol | |
| CAS Number | 2725075-05-6 | [3] |
| IC50 (Chitin Synthase) | 0.16 mM | [1][2][3] |
| Appearance | Solid (presumed) | |
| Storage (Powder) | -20°C | [1][2] |
Signaling Pathway: Fungal Chitin Biosynthesis
This compound targets the final step in the chitin biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell wall. The simplified pathway is illustrated below.
Caption: Fungal Chitin Biosynthesis Pathway and Inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. As the solubility can vary, it is critical to perform a small-scale test first.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing the stock solution.
Procedure:
-
Preliminary Solubility Test (Recommended):
-
Weigh a small, known amount of this compound (e.g., 1 mg).
-
Add a small volume of DMSO to test for solubility at the desired concentration.
-
Observe for complete dissolution. If the compound does not dissolve, gentle warming or sonication may be attempted.
-
-
Stock Solution Preparation (Example for a 10 mM stock):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.74 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonication in a water bath can aid dissolution.[4]
-
Visually inspect the solution to ensure there is no precipitate.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), based on general recommendations for similar compounds.[5]
-
Protect the stock solution from light.
-
Note on Solvent Choice: While DMSO is the most likely solvent, if solubility issues persist, other solvents such as ethanol (B145695) or dimethylformamide (DMF) may be tested with a small amount of the compound.[3]
In Vitro Chitin Synthase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on fungal chitin synthase.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer
-
Substrate solution (containing UDP-N-acetylglucosamine)
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from the desired fungal species. This typically involves cell lysis and isolation of the membrane fraction where the enzyme is located.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the this compound working solution to the test wells.
-
Include a vehicle control (DMSO) and a no-inhibitor control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation to all wells.
-
Add the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
-
Detection and Analysis:
-
Terminate the reaction.
-
Quantify the amount of chitin produced. This can be done using various methods, such as radiolabeling or a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Summary of Quantitative Data
| Parameter | Value |
| Molecular Weight | 473.88 g/mol |
| IC50 (Chitin Synthase) | 0.16 mM |
| Recommended Stock Solution Concentration | 10 mM (in DMSO, user to verify) |
| Powder Storage Temperature | -20°C |
| Stock Solution Storage (General Recommendation) | -20°C (1 month) or -80°C (6 months) |
References
Application Notes and Protocols for a Non-Radioactive Chitin Synthase Assay Featuring Inhibitor 12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeleton of insects.[1] Its absence in vertebrates makes the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1] Traditional assays for CHS activity have relied on the use of radiolabeled substrates, which pose safety and disposal challenges.[2] This document details a non-radioactive, high-throughput colorimetric assay for measuring chitin synthase activity and for screening potential inhibitors, such as Inhibitor 12.
This assay is based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate. The captured chitin is then detected using a WGA-Horseradish Peroxidase (HRP) conjugate, and the signal is quantified colorimetrically.[1][2][3] This method offers comparable or even slightly higher sensitivity than the radioactive assay.[2][4]
Data Presentation
The following tables summarize key quantitative data for the non-radioactive chitin synthase assay and the inhibitory activity of known compounds.
Table 1: Optimal Conditions for Chitin Synthase Activity
| Parameter | Optimal Range | Source Organism Example | Citation |
| pH | 6.5 - 7.5 | Anopheles gambiae / Saccharomyces cerevisiae | [1][4] |
| Temperature | 30 - 44 °C | Anopheles gambiae / Sclerotinia sclerotiorum | [1] |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | [1] |
| Dithiothreitol (DTT) | Required to prevent oxidation | Anopheles gambiae | [1][4] |
Table 2: Inhibitory Activity (IC₅₀) of Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Citation |
| Inhibitor 12 | Chitin synthase (CHS) | 0.16 mM | [5][6][7] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [1] |
| Nikkomycin Z | S. cerevisiae Chs1 | 0.367 µM | [8] |
| Compound 20 (maleimide derivative) | S. sclerotiorum CHS | 0.12 mM | [9] |
Experimental Protocols
This section provides a detailed methodology for performing the non-radioactive chitin synthase assay.
Materials and Reagents
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Crude chitin synthase enzyme extract (preparation protocol below)
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration).[1]
-
Inhibitor 12 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Wash Buffer (e.g., ultrapure water or a buffered solution)
-
Microplate reader capable of measuring absorbance at 450 nm or 600 nm.[1][3]
Enzyme Preparation (Crude Extract)
-
Grow fungal mycelia in an appropriate liquid medium.
-
Harvest the mycelia by filtration and grind them to a fine powder in liquid nitrogen.
-
Resuspend the powdered mycelia in ice-cold extraction buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30 °C for 30 minutes.
-
Stop the trypsin digestion by adding soybean trypsin inhibitor.[1]
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.
-
Store the crude enzyme extract at -20 °C until use.[1]
Assay Protocol
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.[1][2]
-
Washing: Wash the plate three times with ultrapure water.[1][2]
-
Blocking: Add 200-300 µL of BSA blocking buffer to each well to prevent non-specific binding. Incubate for 1-3 hours at room temperature.[1][2]
-
Washing: Wash the plate three times with ultrapure water.[1][2]
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixture to each well.[1]
-
For inhibitor screening, add 2 µL of Inhibitor 12 (or other test compounds) at various concentrations. For the control, add 2 µL of the solvent.[1]
-
Initiate the reaction by adding 48 µL of the crude enzyme extract. Include a "no enzyme" or "boiled enzyme" control for background measurement.[1][2]
-
Incubate the plate on a shaker at 30 °C for 1-3 hours.[1][10]
-
-
Washing: Stop the reaction by washing the plate six times with ultrapure water to remove unbound substrate and enzyme.[1][10]
-
Detection:
-
Measurement:
-
Data Analysis:
-
Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.[1]
-
To quantify the amount of chitin produced, generate a standard curve using known concentrations of a chitin standard.[1]
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of Inhibitor 12 and determine the IC₅₀ value.
-
Visualizations
Fungal Cell Wall Synthesis Pathway and Inhibition
Caption: Chitin synthesis pathway and the inhibitory action of Inhibitor 12.
Non-Radioactive Chitin Synthase Assay Workflow
Caption: Step-by-step workflow for the non-radioactive chitin synthase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitin synthase inhibitor 12 - Immunomart [immunomart.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. targetmol.cn [targetmol.cn]
- 8. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Chitin Synthase Inhibitor 12
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Chitin (B13524) Synthase Inhibitor 12 (CSI-12), a novel compound targeting fungal cell wall biosynthesis. The protocols outlined herein are based on established methodologies for antifungal susceptibility testing and are intended for use in research and drug development settings.
Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and protection.[1][2][3][4] The enzyme responsible for its synthesis, chitin synthase, is an attractive target for antifungal drug development as it is absent in mammals.[1][3] Chitin synthase inhibitors disrupt the integrity of the fungal cell wall by preventing the formation of chitin, leading to growth inhibition or cell death.[5]
Data Presentation: MIC of Chitin Synthase Inhibitors
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chitin synthase inhibitors against different fungal species. This data is provided as a reference for the expected range of activity for this class of compounds.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Nikkomycin Z | Candida albicans | 12.5 - >100 | [6] |
| Nikkomycin Z | Saccharomyces cerevisiae fks1∆ | 25 | [6] |
| IMB-D10 | Candida albicans | 12.5 (synergistic with caspofungin) | [6] |
| IMB-F4 | Candida albicans | 12.5 (synergistic with caspofungin) | [6] |
| Chitin synthase inhibitor 2 | Candida albicans (ATCC 76615) | 2 | [7] |
| Chitin synthase inhibitor 2 | Aspergillus fumigatus (GIMCC 3.19) | 4 | [7] |
| Chitin synthase inhibitor 2 | Candida albicans (ATCC 90023) | 1 | [7] |
| Chitin synthase inhibitor 2 | Aspergillus flavus (ATCC 16870) | 2 | [7] |
| Compound 20 | Sclerotinia sclerotiorum | 8.47 (EC50) | [8] |
Experimental Protocols
A standardized broth microdilution assay is the recommended method for determining the MIC of Chitin Synthase Inhibitor 12.[9] This method involves exposing a standardized fungal inoculum to serial dilutions of the inhibitor in a liquid growth medium.
Materials and Reagents
-
This compound (CSI-12)
-
Appropriate solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[9][10]
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS[9][11]
-
Sterile 96-well microtiter plates[9]
-
Sterile saline with a wetting agent (e.g., Tween 20) for molds
-
Hemocytometer or spectrophotometer
-
Incubator
Preparation of Fungal Inoculum
For Yeast (e.g., Candida albicans)
-
Subculture the yeast on a suitable agar (B569324) plate and incubate for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
For Molds (e.g., Aspergillus fumigatus)
-
Grow the mold on a suitable agar medium until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent and gently scraping the surface.[9]
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.[9]
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[9]
Broth Microdilution Assay
-
Prepare a stock solution of CSI-12 in a suitable solvent.
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the CSI-12 working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a drug-free growth control, and well 12 will be a sterility control (uninoculated medium).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may need to be extended for slower-growing fungi.[10][11]
Reading and Interpreting Results
The MIC is defined as the lowest concentration of CSI-12 that causes a significant inhibition of visible growth compared to the drug-free growth control well.[9] For some fungistatic inhibitors, a trailing effect (reduced but still visible growth at higher concentrations) may be observed. In such cases, the MIC is often read as the concentration that causes approximately 80% growth inhibition.[10]
Visualizations
Fungal Chitin Biosynthesis Pathway
Caption: Simplified pathway of chitin biosynthesis in fungi.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of CSI-12.
References
- 1. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. psecommunity.org [psecommunity.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Chitin Synthase Inhibitor 12 in Fungal Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies and host immune responses. The formation of a robust biofilm is intrinsically linked to the synthesis and integrity of the fungal cell wall, a structure absent in mammalian cells, making it an attractive target for novel therapeutic agents. Chitin (B13524), a crucial polysaccharide component of the fungal cell wall, is synthesized by chitin synthase enzymes. Inhibition of these enzymes disrupts cell wall formation and integrity, thereby affecting fungal growth, morphogenesis, and virulence.
Chitin Synthase Inhibitor 12 (CSI-12) is a potent inhibitor of chitin synthase with broad-spectrum antifungal activity.[1] These application notes provide a comprehensive guide for utilizing CSI-12 as a tool to study fungal biofilm formation, offering detailed protocols and data presentation to facilitate research in antifungal drug discovery and development.
Mechanism of Action
Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains, which are essential for the structural integrity of the fungal cell wall.[2][3][4][5] CSI-12 acts as a chitin synthase (CHS) inhibitor, disrupting this fundamental process.[1] The inhibition of chitin synthesis weakens the cell wall, leading to increased susceptibility to osmotic stress and compromising the ability of the fungus to form and maintain a mature biofilm. The extracellular matrix of fungal biofilms, which is rich in polysaccharides, plays a critical role in adhesion, cohesion, and protection. By targeting chitin synthesis, CSI-12 is expected to interfere with the production of this matrix, thereby inhibiting biofilm development and integrity.
Data Presentation
While specific quantitative data on the direct effects of this compound on fungal biofilm biomass and viability are not extensively published, its potency against the target enzyme has been determined.
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 | Fungal Species (Antifungal Spectrum) |
| This compound | Chitin Synthase (CHS) | 0.16 mM | Candida albicans, Cryptococcus neoformans (and other resistant fungal variants)[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further research is required to establish the minimal inhibitory concentration (MIC) and minimal biofilm eradication concentration (MBEC) of CSI-12 against various fungal biofilms.
Signaling Pathways
The regulation of chitin synthesis in fungi is a complex process involving multiple signaling pathways that respond to cell wall stress. Understanding these pathways is crucial for elucidating the downstream effects of chitin synthase inhibition. When the fungal cell wall is compromised by inhibitors like CSI-12, compensatory mechanisms are often activated.
References
Application Notes and Protocols: Chitin Synthase Inhibitor 12 in Drug-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel therapeutic strategies.[1][2] The fungal cell wall, an essential structure absent in mammals, presents an ideal target for selective antifungal agents.[2][3] Chitin (B13524) is a critical component of this wall, and its synthesis is catalyzed by the enzyme chitin synthase (CHS).[2] Chitin Synthase Inhibitor 12 (CSI-12) is a potent inhibitor of this enzyme, demonstrating significant potential in combating drug-resistant fungal infections.[4]
These notes provide a comprehensive overview of CSI-12, its mechanism of action, and its application against resistant fungi, along with detailed protocols for its evaluation.
Application Notes
1. Mechanism of Action
This compound acts as a potent inhibitor of chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[4] By blocking this crucial step, CSI-12 disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis.[5] This targeted approach is highly selective for fungi, minimizing potential off-target effects in humans.[1][3]
2. Activity Against Drug-Resistant Fungi
CSI-12 is characterized as a broad-spectrum antifungal agent with activity against fungal variants resistant to conventional therapies.[4] This includes pathogens such as Candida albicans and Cryptococcus neoformans.[4] Its novel mechanism of action makes it a valuable candidate for overcoming existing resistance mechanisms, such as those targeting ergosterol (B1671047) synthesis (azoles) or β-glucan synthesis (echinocandins).[6][7]
3. Synergistic Potential with Other Antifungals
A key application of chitin synthase inhibitors is in combination therapy, particularly with cell wall-active agents like echinocandins. Fungi often respond to the inhibition of β-(1,3)-glucan synthesis by echinocandins by upregulating chitin synthesis as a compensatory mechanism through the Cell Wall Integrity (CWI) signaling pathway.[8][9] By co-administering CSI-12, this compensatory response is blocked, leading to a potent synergistic effect that enhances fungal cell death.[8][9][10] This dual-targeting strategy can lower the required therapeutic doses of each drug, potentially reducing toxicity and mitigating the development of further resistance.
Data Presentation
Quantitative data for CSI-12 and the synergistic potential of its class are summarized below.
Table 1: Properties of this compound (CSI-12)
| Property | Value | Reference |
|---|---|---|
| Target | Chitin Synthase (CHS) | [4] |
| IC₅₀ | 0.16 mM | [4] |
| Molecular Formula | C₂₃H₂₁ClFN₃O₅ | [4] |
| Spectrum | Broad-spectrum, including resistant C. albicans and C. neoformans |[4] |
Table 2: Illustrative Synergistic Activity of Chitin Synthase Inhibitors with Echinocandins Data for Nikkomycin Z, another well-characterized chitin synthase inhibitor, is provided to illustrate the synergistic potential of this inhibitor class.
| Chitin Synthase Inhibitor | Combination Antifungal | Fungal Species | FICI Value | Interaction | Reference |
|---|---|---|---|---|---|
| Nikkomycin Z | Caspofungin | Candida albicans (biofilms) | ≤ 0.5 | Synergy | [8] |
| Nikkomycin Z | Micafungin | Candida albicans (biofilms) | ≤ 0.5 | Synergy | [8] |
| Nikkomycin Z | Caspofungin | Candida parapsilosis (biofilms) | Synergy Observed | Synergy | [8] |
| Nikkomycin Z | Micafungin | Candida parapsilosis (biofilms) | Synergy Observed | Synergy | [8] |
The Fractional Inhibitory Concentration Index (FICI) is a common metric where a value of ≤ 0.5 indicates synergy.[8]
Experimental Protocols
Detailed methodologies for the evaluation of CSI-12 are provided below.
Protocol 1: In Vitro Chitin Synthase Activity Assay (WGA-Based)
This non-radioactive assay quantifies the enzymatic activity of chitin synthase by detecting the synthesized chitin polymer using Wheat Germ Agglutinin (WGA).[11][12]
1. Preparation of Crude Enzyme Extract: a. Culture the target fungal species (e.g., drug-resistant Candida albicans) to the mid-log phase in an appropriate liquid medium. b. Harvest cells via centrifugation (e.g., 3,000 x g for 10 minutes).[12] c. Wash the cell pellet twice with ultrapure water.[12] d. Disrupt the cells mechanically (e.g., in liquid nitrogen or with glass beads) in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.[5][12] e. (Optional) Treat the extract with trypsin to activate the zymogenic form of CHS, followed by the addition of soybean trypsin inhibitor to halt the reaction.[2][12] f. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction enriched with chitin synthase.[2][12]
2. Assay Procedure: a. Use a 96-well microtiter plate pre-coated with WGA. b. Add the following to each well: i. 48 µL of the prepared crude enzyme extract.[12] ii. 50 µL of a premixed substrate solution (e.g., 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer, pH 7.5).[12] iii. 2 µL of CSI-12 at various concentrations (or DMSO as a control).[12] c. Incubate the plate at 30°C for 3 hours on a shaker.[12] d. Wash the plate thoroughly (e.g., 6 times) with ultrapure water to remove unbound reagents.[12] e. Add 100 µL of WGA conjugated to Horseradish Peroxidase (WGA-HRP) solution and incubate for 30 minutes at 30°C.[12] f. Wash the plate again 6 times with ultrapure water.[12] g. Add 100 µL of a TMB (tetramethylbenzidine) substrate solution and measure the optical density (OD) at 600 nm kinetically to determine the reaction rate.[12]
3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of CSI-12 relative to the control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Antifungal Synergy Testing (Checkerboard Assay)
This method is used to quantify the synergistic interaction between CSI-12 and another antifungal agent (e.g., an echinocandin).[8]
1. Preparation: a. Prepare stock solutions of CSI-12 and the partner antifungal drug (e.g., Caspofungin) at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs). b. Prepare a fungal inoculum suspension in RPMI 1640 medium, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 1-5 x 10³ CFU/mL.[8]
2. Assay Setup (96-Well Plate): a. In the first column of the plate, add 50 µL of the highest concentration of CSI-12 and perform serial dilutions across the rows.[8] b. In the first row, add 50 µL of the highest concentration of the partner drug and perform serial dilutions down the columns.[8] This creates a two-dimensional matrix of drug concentrations. c. Include rows and columns with each drug alone as controls to determine their individual MICs. d. Add 100 µL of the prepared fungal inoculum to each well. e. Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
3. Data Analysis: a. Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
- FIC (CSI-12) = MIC of CSI-12 in combination / MIC of CSI-12 alone
- FIC (Partner Drug) = MIC of Partner Drug in combination / MIC of Partner Drug alone c. Calculate the FICI by summing the individual FICs: FICI = FIC (CSI-12) + FIC (Partner Drug). d. Interpret the FICI value:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
Visualizations
Diagram 1: Mechanism of Synergy
Caption: Synergy between echinocandins and CSI-12 to induce fungal cell death.
Diagram 2: Experimental Workflow for CSI-12 Evaluation
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Experimental Workflow Using Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable structural component of the fungal cell wall, providing rigidity and protection.[1] Crucially, the biosynthetic pathway for chitin is absent in vertebrates, rendering it an attractive target for the development of selective antifungal therapies.[1] The primary enzyme in this pathway, chitin synthase (CHS), catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[2] Inhibition of CHS disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis, making it a prime target for novel antifungal agents.[2]
Chitin Synthase Inhibitor 12 (CSI 12) is a potent, broad-spectrum inhibitor of chitin synthase with demonstrated activity against various fungal pathogens, including resistant strains of Candida albicans and Cryptococcus neoformans.[3] This document provides detailed application notes and experimental protocols for the utilization of CSI 12 in a research setting.
Data Presentation
Comparative Efficacy of Chitin Synthase Inhibitors
The following table summarizes the inhibitory activities of this compound and other known chitin synthase inhibitors against various fungal species. This data provides a baseline for comparing the efficacy of novel inhibitors.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 | Reference |
| This compound | Fungal Chitin Synthase | Biochemical | 0.16 mM | [3] |
| Compound 20 (Maleimide Derivative) | Sclerotinia sclerotiorum CHS | Biochemical | 0.12 mM | [4] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | Biochemical | 0.19 mM | [4] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | Biochemical | 0.184 µg/mL | [4] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | Biochemical | 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | Biochemical | 3.51 ± 1.35 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | Biochemical | 13.08 ± 2.08 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | Biochemical | 8.546 ± 1.42 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | Biochemical | 2.963 ± 1.42 µg/mL | [5] |
| Nikkomycin Z | Candida albicans Chs2 | Biochemical | Ki = 1.5 ± 0.5 µM | [1] |
| Polyoxin D | Candida albicans Chs2 | Biochemical | Ki = 3.2 ± 1.4 µM | [1] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the efficacy of chitin synthase inhibitors. Researchers should optimize these protocols for their specific fungal species and experimental conditions when using this compound.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay (WGA-Based)
This biochemical assay directly measures the inhibition of chitin synthase activity.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Microsomal fraction enriched in chitin synthase
-
This compound
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 3.2 mM CoCl₂, 80 mM GlcNAc)[4]
-
Wheat Germ Agglutinin (WGA)-coated 96-well plates
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Enzyme Preparation:
-
Culture the target fungus to the mid-logarithmic growth phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Disrupt cells mechanically (e.g., glass beads, French press) in lysis buffer.
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.
-
-
Enzyme Inhibition Assay:
-
To the wells of a WGA-coated 96-well plate, add 48 µL of the trypsin-pretreated cell extract.[4]
-
Add 2 µL of this compound at various concentrations (a dilution series is recommended). Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 50 µL of the premixed substrate solution (containing UDP-GlcNAc).[4]
-
Incubate the plate on a shaker at 30°C for 3 hours.[4]
-
-
Detection of Synthesized Chitin:
-
Wash the plate six times with ultrapure water to remove unbound substrate and enzyme.[4]
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.[4]
-
Wash the plate six times with ultrapure water to remove unbound WGA-HRP.[4]
-
Add 100 µL of TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance indicates inhibition of chitin synthase activity.
-
Protocol 2: Cell-Based Antifungal Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit fungal growth.
Materials:
-
Fungal species for testing (e.g., Candida albicans, Cryptococcus neoformans)
-
Appropriate liquid growth medium (e.g., RPMI 1640)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
-
Prepare Fungal Inoculum:
-
Grow the fungal species in the appropriate liquid medium overnight.
-
Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ cells/mL in the culture medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the inhibitor dilutions.
-
Include a positive control (fungus with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the fungal species for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 3: Quantification of Fungal Chitin Content (Calcofluor White Staining)
This method utilizes the fluorescent dye Calcofluor White, which binds to chitin, to quantify changes in chitin content in response to inhibitor treatment.
Materials:
-
Fungal cell culture
-
This compound
-
Calcofluor White stain
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Treatment of Fungal Cells:
-
Culture fungal cells in the presence of various concentrations of this compound for a defined period (e.g., 5 hours).[5] Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS containing Calcofluor White (final concentration of 5-25 µM).
-
Incubate for 20 minutes at room temperature, protected from light.
-
(Optional) Wash the cells once with PBS to reduce background fluorescence.
-
-
Quantification:
-
Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with a DAPI filter set. Capture images and quantify the fluorescence intensity of individual cells using image analysis software.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a UV or violet laser. Measure the fluorescence intensity of a large population of cells. A decrease in fluorescence intensity in treated cells compared to the control indicates inhibition of chitin synthesis.
-
Visualizations
Signaling Pathways Regulating Fungal Chitin Synthesis
The synthesis of chitin in fungi is a tightly regulated process, often activated in response to cell wall stress. Several signaling pathways, including the Protein Kinase C (PKC)-MAPK pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca²⁺/calcineurin pathway, converge to regulate the expression and activity of chitin synthases.[6][7] Understanding these pathways is crucial for identifying potential synergistic drug targets.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative estimation of chitin in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chitin Synthase Inhibitor 12 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis.[1][2] As this polymer is absent in mammals, the enzymes responsible for its synthesis, chitin synthases (CHS), represent a promising target for the development of selective antifungal therapies.[3] Chitin synthase inhibitors disrupt the production of chitin, leading to weakened fungal cell walls and ultimately cell death or reduced viability.[3]
Chitin Synthase Inhibitor 12 is a potent inhibitor of chitin synthase with an IC50 of 0.16 mM.[4][5][6][7] It has demonstrated broad-spectrum antifungal activity, including against drug-resistant variants of Candida albicans and Cryptococcus neoformans.[4][5][6] A critical factor in the efficacy of any potential antifungal drug is its ability to penetrate the fungal cell and reach its intracellular target. Furthermore, for orally administered antifungals, permeability across the intestinal epithelium of the host is a key determinant of bioavailability.
These application notes provide detailed protocols for assessing the in vitro enzymatic inhibition of chitin synthase and for evaluating the cell permeability of this compound, both in a model of human intestinal absorption and for uptake into fungal cells.
Data Presentation
Inhibitory Activity of Chitin Synthase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other known chitin synthase inhibitors against fungal chitin synthase.
| Compound | IC50 (mM) | Ki (mM) | Inhibition Type | Fungal Source |
| This compound | 0.16 [4][5][6][7] | - | - | Sclerotinia sclerotiorum (representative) |
| Polyoxin B | 0.19 | - | Competitive | Sclerotinia sclerotiorum |
| Nikkomycin Z | - | 0.0015 ± 0.0005 | Competitive | Candida albicans |
| Polyoxin D | - | 0.0032 ± 0.0014 | Competitive | Candida albicans |
| Chitin Synthase Inhibitor 1 | 0.12 | - | - | Drug-resistant fungi |
| Chitin Synthase Inhibitor 2 | 0.09 | 0.12 | - | - |
| Chitin Synthase Inhibitor 5 | 0.14 | - | - | - |
| Chitin Synthase Inhibitor 10 | 0.11 | - | - | Drug-resistant fungi |
| Chitin Synthase Inhibitor 13 | 0.1067 | - | Non-competitive | - |
Note: The fungal source for this compound's IC50 value is not specified in the available literature. Sclerotinia sclerotiorum is used here as a representative example based on similar assays.
Cell Permeability of Antifungal Compounds
This table provides representative data for the permeability of antifungal compounds in a Caco-2 cell model, which is a common method for predicting human intestinal absorption.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| This compound (Hypothetical) | 2.5 | 5.0 | 2.0 | Moderate |
| Fluconazole | 15.2 | 16.1 | 1.1 | High |
| Itraconazole | 0.5 | 2.5 | 5.0 | Low (P-gp substrate) |
| Propranolol (High Permeability Control) | 20.5 | 21.0 | 1.0 | High |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |
Note: The permeability data for this compound is hypothetical and serves as an illustrative example. Actual experimental values should be determined.
Signaling Pathways and Experimental Workflows
Fungal Chitin Synthesis and Inhibition Pathway
The synthesis of chitin is a multi-step enzymatic pathway. Chitin synthase inhibitors act at the final step, preventing the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.
Caption: Mechanism of Chitin Synthase Inhibition.
Experimental Workflow: From Enzyme Inhibition to Cell Permeability
The following workflow outlines the sequential assays to characterize a chitin synthase inhibitor.
Caption: Workflow for Inhibitor Characterization.
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from methods utilizing wheat germ agglutinin (WGA) to capture synthesized chitin.
Materials:
-
Fungal strain (e.g., Sclerotinia sclerotiorum, Candida albicans)
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
This compound and other test compounds
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-coated 96-well plates
-
WGA-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Culture the fungal strain in liquid medium until the mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the cells with lysis buffer.
-
Disrupt the cells (e.g., using glass beads or a French press) and prepare a microsomal fraction by differential centrifugation. This fraction will be enriched with membrane-bound chitin synthase.
-
-
Assay:
-
To each well of the WGA-coated plate, add the enzyme preparation.
-
Add varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30-37°C) for a set period (e.g., 1-3 hours).
-
Wash the plate to remove unbound substrate and enzyme.
-
-
Detection:
-
Add WGA-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Mammalian Cell Permeability Assay (Caco-2 Model)
This protocol assesses the potential for oral absorption of this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol, atenolol)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as described above, but add the inhibitor to the basolateral chamber and collect samples from the apical chamber to assess active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: Fungal Cell Uptake Assay (Radiolabeling Method)
This protocol is designed to quantify the accumulation of this compound within fungal cells. This requires a radiolabeled version of the inhibitor.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Growth medium
-
Radiolabeled this compound (e.g., ¹⁴C or ³H labeled)
-
Unlabeled this compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Grow the fungal cells to the mid-log phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer at a known cell density.
-
-
Uptake Assay:
-
Incubate the fungal cell suspension with a known concentration of radiolabeled this compound. To determine non-specific binding, a parallel experiment should be run with a high concentration of unlabeled inhibitor.
-
At various time points, take aliquots of the cell suspension and separate the cells from the medium by rapid filtration or centrifugation through a layer of silicone oil.
-
Wash the cells quickly with ice-cold buffer to remove any unbound inhibitor.
-
-
Quantification:
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Also, measure the radioactivity in the supernatant.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the inhibitor at each time point.
-
The data can be used to determine the rate of uptake and the steady-state intracellular concentration.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The in vitro enzyme inhibition assay is essential for confirming the potency and mechanism of action, while the cell permeability assays are critical for evaluating its potential as a therapeutic agent. The Caco-2 assay provides valuable insights into oral bioavailability, and the fungal uptake assay directly measures the ability of the compound to reach its target. Together, these assays are indispensable tools for the preclinical development of novel antifungal agents targeting chitin synthesis.
References
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
Application Notes and Protocols for In Vivo Efficacy Studies of Chitin Synthase Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, its biosynthetic pathway represents a prime target for the development of novel antifungal therapies. Chitin synthase (CHS) is the key enzyme responsible for the polymerization of N-acetylglucosamine to form chitin.[1] Chitin Synthase Inhibitor 12 is a potent, broad-spectrum antifungal agent that specifically targets and inhibits CHS, demonstrating excellent in vitro activity with a half-maximal inhibitory concentration (IC50) of 0.16 mM.[2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of systemic fungal infections.
Mechanism of Action
This compound acts by competitively inhibiting the chitin synthase enzyme, thereby blocking the synthesis of chitin. This disruption of the fungal cell wall leads to osmotic instability and, ultimately, fungal cell death.[1] The targeted nature of this inhibitor promises a favorable safety profile with minimal off-target effects in mammalian hosts.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from in vivo efficacy studies of a chitin synthase inhibitor, designated here as "CSI-12," in a murine model of disseminated candidiasis. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: Survival Rate of Immunocompromised Mice with Systemic Candida albicans Infection Following Treatment with CSI-12
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals | Survival Rate (%) at Day 21 Post-Infection |
| Vehicle Control | - | Intraperitoneal | 10 | 0 |
| CSI-12 | 10 | Intraperitoneal | 10 | 40 |
| CSI-12 | 25 | Intraperitoneal | 10 | 80 |
| CSI-12 | 50 | Intraperitoneal | 10 | 100 |
| Fluconazole | 20 | Oral | 10 | 90 |
Table 2: Fungal Burden in Kidneys of Immunocompromised Mice with Systemic Candida albicans Infection at Day 7 Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Kidney Tissue (± SD) |
| Vehicle Control | - | 7.8 ± 0.5 |
| CSI-12 | 10 | 5.2 ± 0.7 |
| CSI-12 | 25 | 3.1 ± 0.4 |
| CSI-12 | 50 | < 2.0 |
| Fluconazole | 20 | 2.5 ± 0.6 |
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol describes a standard method for inducing a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of antifungal compounds.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) and broth
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old female BALB/c mice
-
Cyclophosphamide (B585) (for immunosuppression)
-
This compound (CSI-12)
-
Vehicle control (e.g., 5% DMSO in saline)
-
Positive control antifungal (e.g., Fluconazole)
-
Standard laboratory equipment for animal handling, injection, and euthanasia
Procedure:
-
Preparation of Fungal Inoculum:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 2.5 x 10^5 cells/mL).
-
-
Immunosuppression of Mice:
-
Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
-
-
Infection:
-
On day 0, infect the mice by injecting 0.1 mL of the prepared C. albicans suspension (2.5 x 10^4 cells/mouse) via the lateral tail vein.
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups (Vehicle control, CSI-12 at various doses, positive control).
-
Begin treatment 2 hours post-infection. Administer CSI-12 and the vehicle control via the desired route (e.g., intraperitoneally) once daily for a specified duration (e.g., 7 days).
-
Administer the positive control antifungal according to established protocols.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for signs of illness and record survival for 21 days post-infection.
-
For fungal burden analysis, a separate cohort of mice is euthanized at a predetermined time point (e.g., day 7 post-infection).
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.
-
Plate serial dilutions of the tissue homogenates on YPD agar.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
Visualizations
Signaling Pathway
The inhibition of chitin synthase disrupts the integrity of the fungal cell wall, a structure vital for the pathogen's survival.
Caption: Inhibition of chitin synthesis by this compound.
Experimental Workflow
The following diagram outlines the key steps in the in vivo efficacy evaluation of this compound.
Caption: Workflow for murine model of systemic fungal infection.
References
Troubleshooting & Optimization
Technical Support Center: Chitin Synthase Inhibitor 12 (CSI-12)
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 12 (CSI-12). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CSI-12 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 12 (CSI-12) and what is its mechanism of action?
A1: this compound (CSI-12) is a potent, non-competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin in fungal cell walls. Chitin is a structural polymer absent in vertebrates, making it a selective target for antifungal agents. CSI-12 belongs to a class of compounds known as 3,4-dihydro-2(1H)-quinolinone derivatives. As a non-competitive inhibitor, CSI-12 binds to an allosteric site on the chitin synthase enzyme, which is a different location from the substrate-binding site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding.
Q2: What is the reported IC50 value for CSI-12?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.16 mM against chitin synthase.[1] A similar compound from the same chemical class, designated as compound 2d, also exhibits excellent potency.[2]
Q3: What is the antifungal spectrum of CSI-12?
A3: CSI-12 is described as a broad-spectrum antifungal agent. It has shown significant activity against various fungal species, including drug-resistant variants of Candida albicans and Cryptococcus neoformans.[1]
Q4: Can CSI-12 be used in combination with other antifungal drugs?
A4: Yes, studies on similar 3,4-dihydro-2(1H)-quinolinone derivatives have shown synergistic effects when combined with other antifungal agents like fluconazole (B54011) and polyoxin (B77205) B.[2] Combining a chitin synthase inhibitor with a drug that targets a different component of the fungal cell wall, such as a glucan synthase inhibitor (e.g., caspofungin), can also lead to enhanced antifungal activity. This is because the inhibition of both chitin and glucan synthesis overwhelms the cell's ability to compensate for cell wall stress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme inhibition observed | Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. | Prepare a fresh stock solution of CSI-12. Verify calculations and perform a dose-response experiment to confirm the active concentration range. |
| Inactive enzyme: Improper storage or handling of the chitin synthase enzyme. | Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions. Prepare fresh enzyme aliquots for each experiment. | |
| Suboptimal assay conditions: pH, temperature, or cofactor concentrations are not ideal for inhibitor binding or enzyme activity. | Optimize the assay conditions. The optimal pH for chitin synthase activity is generally between 6.5 and 7.5, and the optimal temperature is typically between 30°C and 44°C. Ensure the correct concentration of divalent cations like Mg²⁺ is used. | |
| High background signal in the assay | Non-specific binding: The inhibitor or other assay components are binding non-specifically to the assay plate or detection reagents. | Include appropriate controls, such as wells with no enzyme or heat-inactivated enzyme, to determine the level of background signal. Ensure thorough washing steps are performed as per the protocol. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and solutions using high-purity water and reagents. | |
| Inconsistent results between experiments | Variability in enzyme preparation: Differences in the activity of different batches of chitin synthase extract. | Standardize the enzyme preparation method. If possible, use a commercially available, quality-controlled enzyme preparation. Perform a protein concentration assay to ensure consistent enzyme amounts are used. |
| Solubility issues with CSI-12: The inhibitor may not be fully dissolved in the assay buffer. | Ensure CSI-12 is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Visually inspect for any precipitation. The final concentration of the solvent in the assay should be kept low and consistent across all wells. | |
| Discrepancy between in vitro and in vivo results | Cellular compensation mechanisms: Fungi can respond to cell wall stress by upregulating compensatory pathways, such as increasing the production of other cell wall components. | Consider the role of the Cell Wall Integrity (CWI) signaling pathway. Co-administering CSI-12 with an inhibitor of a compensatory pathway (e.g., a glucan synthase inhibitor) may enhance its in vivo efficacy. |
| Poor cell permeability: CSI-12 may not efficiently cross the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme. | Investigate the cellular uptake of the compound. Chemical modifications to the inhibitor's structure may be necessary to improve its permeability. | |
| Efflux pump activity: The fungal cells may be actively transporting the inhibitor out. | Test the effect of efflux pump inhibitors in combination with CSI-12 to see if this improves its in vivo activity. |
Quantitative Data
Table 1: Inhibitory Activity of CSI-12 and Related Compounds against Chitin Synthase
| Compound | Target Enzyme | IC50 / Ki | Inhibition Type | Source Organism for Enzyme |
| This compound | Chitin Synthase | IC50: 0.16 mM | Non-competitive | Not specified |
| Compound 2b (quinolinone derivative) | Chitin Synthase | Ki: 0.12 mM | Non-competitive | Not specified |
| Compound 2d (quinolinone derivative) | Chitin Synthase | High inhibition at 300 µg/mL | Not specified | Not specified |
Table 2: Antifungal Activity of Quinolinone-based Chitin Synthase Inhibitors
| Compound | Fungal Species | MIC (µg/mL) |
| Compound 2d | Candida albicans | Comparable to fluconazole |
| Compound 2b | Candida albicans | Comparable to fluconazole |
| Compound 2e | Candida albicans | Comparable to fluconazole |
| Compound 2l | Candida albicans | Comparable to fluconazole |
Experimental Protocols
Non-Radioactive Chitin Synthase Activity Assay
This protocol is a common method for measuring chitin synthase activity and the inhibitory effect of compounds like CSI-12.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
Divalent cations (e.g., MgCl₂ or CoCl₂)
-
Chitin synthase enzyme preparation
-
This compound (CSI-12) dissolved in a suitable solvent (e.g., DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of WGA solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.
-
Washing: Wash the plate three times with deionized water to remove unbound WGA.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in Tris-HCl) to each well and incubate for 1 hour at room temperature. Wash the plate three times with deionized water.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, GlcNAc, UDP-GlcNAc, and the required divalent cation.
-
Inhibitor Addition: Add 2 µL of CSI-12 at various concentrations to the designated wells. For the control, add 2 µL of the solvent.
-
Enzyme Reaction: Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: Stop the reaction by washing the plate six times with deionized water.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution to each well and monitor color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (no enzyme or boiled enzyme) from the sample wells. Calculate the percentage of inhibition for each CSI-12 concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of non-competitive inhibition by CSI-12.
Caption: A logical workflow for troubleshooting CSI-12 experiments.
Caption: The Cell Wall Integrity (CWI) signaling pathway and the effect of CSI-12.
References
- 1. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Chitin Synthase Inhibitor 12
For researchers, scientists, and drug development professionals utilizing Chitin (B13524) Synthase Inhibitor 12, its low aqueous solubility can present a significant experimental hurdle. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure reliable and reproducible results.
Properties of Chitin Synthase Inhibitor 12
This compound is a small molecule designed to target and inhibit the activity of chitin synthase (CHS).[1][2] By doing so, it disrupts the synthesis of chitin, a critical component of the fungal cell wall, leading to broad-spectrum antifungal effects.[1][3]
| Property | Value | Reference |
| Target | Chitin Synthase (CHS) | [1][2] |
| IC50 | 0.16 mM | [1][2][4] |
| Molecular Formula | C23H21ClFN3O5 | [1] |
| Primary Application | Research on invasive fungal infections | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its strong solubilizing power for many nonpolar compounds.[5][6]
Q2: I've dissolved the inhibitor in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[5] Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7]
-
Use a Co-solvent System: In some instances, a combination of solvents can be more effective at maintaining solubility than a single one.[7][8]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and ensuring rapid mixing while adding the stock solution can help prevent localized high concentrations that lead to precipitation.[5][7]
-
Prepare Intermediate Dilutions: Instead of adding a very small volume of a highly concentrated stock directly, create intermediate dilutions of the stock in your organic solvent before the final dilution into the aqueous medium.[7]
Q3: Are there alternative solvents to DMSO I can try?
A3: Yes, if DMSO is not effective or is incompatible with your assay, you can explore other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMA).[5] The choice of solvent is compound-specific and may require some optimization.
Q4: Can adjusting the pH of my buffer help with solubility?
A4: Yes, for ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[8][9] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[10] It is important to first determine if this compound has ionizable groups and its pKa. Ensure the final pH of your solution is compatible with your experimental system.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has "crashed out" of solution due to poor aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO. Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersal.[5][7] |
| A stock solution in organic solvent appears cloudy or has visible particles. | The compound is not fully dissolved. | Gently warm the solution (e.g., 37°C) and use sonication to aid dissolution.[6][7] |
| Precipitation occurs over time in the final assay medium. | The compound is in a supersaturated state and is not thermodynamically stable. | Consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations.[5] |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution. | Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.[5] |
Quantitative Data Summary
The following table provides a list of common organic solvents that can be tested for solubilizing poorly soluble compounds like this compound. The optimal solvent should be determined empirically.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A strong, versatile solvent. Can be cytotoxic at higher concentrations.[7] |
| Ethanol | 5.2 | 78.4 | A less toxic alternative to DMSO. |
| Methanol | 6.6 | 64.7 | Can be used, but is more volatile and toxic than ethanol. |
| Dimethylformamide (DMF) | 6.4 | 153 | A good solvent for many organic compounds. |
| Dimethylacetamide (DMA) | 6.5 | 165 | Similar properties to DMF. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the inhibitor (471.9 g/mol ), calculate the volume of the chosen organic solvent (e.g., DMSO) required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of high-purity, anhydrous solvent to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[7]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5][7]
Protocol 2: Preparation of Final Working Solution in Aqueous Medium
-
Pre-warm the Aqueous Medium: Pre-warm your cell culture medium or experimental buffer to the desired experimental temperature (e.g., 37°C).[5]
-
Prepare Intermediate Dilutions (if necessary): If a high dilution factor is required, prepare one or more intermediate dilutions of your stock solution in the same organic solvent.
-
Final Dilution: While vortexing or vigorously mixing the pre-warmed aqueous medium, add the required volume of the stock solution dropwise.[5] This rapid mixing is crucial to prevent localized precipitation.
-
Final Mixing: Continue to mix the final solution for an additional 30 seconds to ensure homogeneity.
-
Final Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Chitin Synthase Inhibitor 12 (CSI-12)
This technical support center provides guidance on the stability of Chitin Synthase Inhibitor 12 (CSI-12) in different solvents. The following information is based on general principles of small molecule stability and data available for related compounds, as specific stability data for CSI-12 is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of CSI-12?
A1: While specific data for CSI-12 is unavailable, for many small molecule inhibitors like Chitin Synthase Inhibitor 1 (CSI-1), Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Q2: How should I store my CSI-12 stock solution?
A2: Based on general guidelines for similar compounds, CSI-12 stock solutions in DMSO are likely stable for up to 2 weeks at 4°C and for 6 months at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1] For aqueous working solutions, it is always best practice to prepare them fresh before each experiment.[1][2]
Q3: My CSI-12 appears to be losing activity in my cell-based assay. What could be the cause?
A3: A decline in the inhibitory activity of CSI-12 could be attributed to several factors, including degradation of the molecule.[1] Potential causes for loss of activity include degradation in the culture medium, adsorption to plasticware, or poor cell permeability.[2]
Q4: I observed a precipitate in my stock solution after storage. What should I do?
A4: The formation of a precipitate could indicate either poor solubility or degradation of the compound into an insoluble product.[2] To address this, you could try preparing a more dilute stock solution or using a different solvent with better solubilizing properties.[2] It would also be beneficial to analyze the precipitate to determine if it is the parent compound or a degradation product.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of CSI-12.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | - Inconsistent solution preparation- Variable storage times or conditions of solutions | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[2] |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[2] |
Experimental Protocols
Protocol 1: Preliminary Assessment of CSI-12 Stability in a New Solvent or Buffer
This protocol provides a general method for quickly assessing the stability of CSI-12 in a desired solvent or buffer.
-
Solution Preparation: Prepare a solution of CSI-12 at a known concentration in the solvent or buffer of interest.
-
Incubation: Aliquot the solution and incubate under different conditions (e.g., room temperature, 4°C, 37°C).
-
Time Points: Analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a suitable analytical method like HPLC or LC-MS to analyze the samples. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[2]
Protocol 2: Preparing a Stable Aqueous Working Solution of CSI-12 from a DMSO Stock
This protocol helps to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.
-
Start with a high-concentration stock of CSI-12 in 100% DMSO.
-
To prepare the working solution, add the DMSO stock to your aqueous buffer dropwise while vigorously vortexing the buffer. [1] This rapid mixing helps to prevent the compound from immediately precipitating out of solution.[1]
Visualizations
References
Technical Support Center: Chitin Synthase Inhibitor 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin (B13524) Synthase Inhibitor 12.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 12 and what is its reported efficacy?
This compound is a compound identified as an inhibitor of chitin synthase (CHS), a key enzyme in fungal cell wall biosynthesis. It has demonstrated broad-spectrum antifungal activity, including against resistant fungal variants such as Candida albicans and Cryptococcus neoformans.[1]
Q2: I am observing inconsistent IC50 values for this compound in my in vitro assays. What are the potential causes?
Inconsistent IC50 values can arise from several experimental variables. Here are some common factors to consider:
-
Enzyme Preparation and Activity: The source, purity, and activity of the chitin synthase enzyme preparation are critical. Ensure consistent, fresh enzyme preparations and avoid repeated freeze-thaw cycles.[2] Proteolytic activation of zymogenic forms of chitin synthase can also impact results.[2]
-
Assay Conditions: Sub-optimal assay conditions can significantly affect enzyme activity and inhibitor performance. Key parameters to standardize include pH (typically optimal between 6.5-7.0) and temperature (generally highest activity between 37-44°C).[2]
-
Substrate and Cofactor Concentrations: High concentrations of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) can lead to substrate inhibition.[2] The concentration of essential cofactors like Mg²⁺ should also be optimized.[2]
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your assay buffer. Poor solubility can lead to an underestimation of its true potency.
Q3: My in vitro results with this compound are not translating to my whole-cell (in vivo) experiments. Why is there a discrepancy?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this:
-
Cellular Compensation: Fungi possess a dynamic cell wall integrity (CWI) signaling pathway. When chitin synthesis is inhibited, the fungus may compensate by increasing the production of other cell wall components, such as β-glucans, thus masking the inhibitor's effect.[2][3]
-
Compound Permeability: this compound may not efficiently cross the fungal cell wall and membrane to reach its intracellular target.
-
Inhibitor Efflux: Fungal cells can actively transport the inhibitor out of the cell using efflux pumps, reducing its intracellular concentration and efficacy.[2]
-
Zymogen Activation: Chitin synthases are often produced as inactive zymogens that require proteolytic activation in vivo. The activation state of the enzyme in your whole-cell model may differ from the in vitro assay conditions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in non-radioactive assay | Non-specific binding of the inhibitor or other reaction components to the assay plate. | Ensure thorough washing steps. Consider using a blocking agent. |
| Low or no enzyme activity | Inactive enzyme preparation. | Use a fresh enzyme preparation for each experiment. Optimize storage conditions (-20°C or lower).[2] |
| Suboptimal assay conditions. | Optimize pH, temperature, and cofactor (e.g., Mg²⁺) concentrations.[2] | |
| Presence of endogenous inhibitors. | Consider partial purification of the enzyme extract. | |
| Variable results between experiments | Inconsistent zymogen activation. | If using proteases like trypsin to activate the enzyme, ensure consistent incubation times and concentrations.[2] |
| Substrate concentration variability. | Prepare fresh substrate solutions and maintain consistent concentrations across all assays. Be mindful of potential substrate inhibition at high concentrations.[2] |
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound.
| Compound Name | Target | Reported IC50 | Molecular Formula |
| This compound | Chitin Synthase (CHS) | 0.16 mM[1] | C23H21ClFN3O5[1] |
Experimental Protocols
Non-Radioactive In Vitro Chitin Synthase Inhibition Assay
This protocol is a common method for determining the in vitro efficacy of chitin synthase inhibitors.
-
Enzyme Preparation:
-
Culture the target fungal species (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation.
-
Prepare a crude enzyme extract by mechanical disruption (e.g., glass beads) in a suitable lysis buffer containing protease inhibitors.
-
(Optional) Activate the zymogenic form of chitin synthase by treating the extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[4]
-
-
Assay Procedure:
-
Use a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA).
-
To each well, add the reaction mixture containing buffer, cofactors (e.g., Mg²⁺), and the substrate UDP-GlcNAc.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the chitin synthase enzyme preparation to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Wash the plate thoroughly to remove unbound substrate and enzyme.
-
-
Detection and Analysis:
-
Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) to each well and incubate.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add a suitable HRP substrate (e.g., TMB) and measure the resulting absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to chitin synthase inhibition.
Caption: Workflow for a non-radioactive in vitro chitin synthase inhibition assay.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.[3]
References
Technical Support Center: Chitin Synthase Inhibitor 12 (CSI-12)
Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 12 (CSI-12). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving CSI-12.
Disclaimer: All products are for Research Use Only. The information provided is for guidance and does not constitute a warranty of any kind.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 12 (CSI-12)?
A1: this compound is a small molecule compound identified as an inhibitor of chitin synthase (CHS), with an IC50 of 0.16 mM.[1] It is used in research to study fungal growth and development, and as a potential antifungal agent. Chitin is a crucial component of the fungal cell wall, and its absence in mammals makes chitin synthase an attractive target for antifungal drugs.[2][3]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like CSI-12?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than the intended target.[4] For CSI-12, this means it might inhibit or activate other enzymes or proteins besides chitin synthase. These unintended interactions can lead to unexpected experimental results, misleading data interpretation, and potential cytotoxicity. Early identification of off-target effects is crucial for drug development to assess safety risks and optimize compound selectivity.[5][6]
Q3: Are there known off-target effects for CSI-12?
A3: Currently, there is no publicly available data specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, it is essential for researchers to empirically determine and characterize potential off-target activities within their experimental systems.
Q4: What are common off-target classes for small molecule inhibitors?
A4: Kinases are a frequent off-target for many small molecule inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[4] Other common off-targets include G-protein coupled receptors (GPCRs), ion channels, and other enzymes with structurally similar ligand-binding sites.
Q5: How can I determine if my experimental results are due to an off-target effect of CSI-12?
A5: Unexplained or unexpected phenotypes that do not align with the known function of chitin synthase may indicate off-target effects. For example, if you observe changes in signaling pathways not directly related to cell wall synthesis, it is prudent to investigate potential off-target interactions. A rescue experiment, where the phenotype is reversed by expressing a drug-resistant version of the intended target or by other means, can help validate on-target effects.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with CSI-12.
Issue 1: Unexpected Cell Viability/Toxicity Profile
-
Question: I am observing significant cytotoxicity in my mammalian cell line treated with CSI-12, even though these cells do not have chitin synthase. What could be the cause?
-
Answer: This is a strong indication of off-target effects. Since mammalian cells lack chitin synthase, any observed cytotoxicity is likely due to CSI-12 interacting with one or more other proteins essential for cell survival.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the CSI-12 you are using is of high purity and has not degraded.
-
Perform a Dose-Response Curve: Determine the concentration at which cytotoxicity is observed.
-
Investigate Common Off-Target Pathways:
-
Kinase Inhibition: Many kinase inhibitors can cause cytotoxicity. Consider performing a broad-panel kinase screen to identify potential off-target kinases.[7]
-
Mitochondrial Toxicity: Assess mitochondrial function using assays like MTT or Seahorse to see if CSI-12 affects cellular metabolism.
-
Apoptosis Induction: Use assays for caspase activation or Annexin V staining to determine if the observed cytotoxicity is due to programmed cell death.
-
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Models
-
Question: CSI-12 shows potent inhibition of fungal growth in my in vitro assay, but it is much less effective in a cellular or animal model. Why is there a discrepancy?
-
Answer: Several factors can contribute to poor correlation between in vitro and in vivo results. These can include issues with compound permeability, metabolic instability, or engagement of compensatory cellular pathways.[8]
-
Troubleshooting Steps:
-
Assess Compound Permeability: Determine if CSI-12 can effectively cross the cell wall and membrane to reach its target in whole-cell systems.
-
Evaluate Compound Stability: Check the stability of CSI-12 in your in vivo model's environment (e.g., in the presence of serum or metabolizing enzymes).
-
Consider Compensatory Mechanisms: Fungi can sometimes compensate for the inhibition of one pathway by upregulating another. For example, inhibition of chitin synthesis might lead to an increase in glucan synthesis.[9][10]
-
Data on Potential Off-Target Effects
As specific off-target data for CSI-12 is not available, the following tables represent hypothetical data that could be generated from the experimental protocols described below. These tables are intended to serve as a guide for presenting your own experimental findings.
Table 1: Hypothetical Kinase Selectivity Profile of CSI-12
| Kinase Target | % Inhibition at 1 µM CSI-12 | IC50 (µM) |
| Chitin Synthase (Target) | 95% | 0.16 |
| Kinase A | 85% | 0.5 |
| Kinase B | 60% | 2.1 |
| Kinase C | 15% | > 10 |
| Kinase D | 5% | > 10 |
Table 2: Hypothetical Cellular Off-Target Effects of CSI-12
| Cell Line | Assay | Endpoint | IC50 (µM) |
| Candida albicans | Growth Inhibition | Fungal Viability | 0.2 |
| Human HEK293 | Cytotoxicity | Cell Viability | 15 |
| Human Jurkat | Apoptosis | Caspase-3 Activation | 12 |
Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To identify potential off-target kinase interactions of CSI-12.
-
Principle: This assay measures the ability of CSI-12 to inhibit the activity of a large panel of purified kinases. This is often done using radiometric or fluorescence-based methods that quantify the phosphorylation of a substrate peptide.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of CSI-12 in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate peptide, and ATP.
-
Incubation: Add CSI-12 at various concentrations to the wells. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle only). Incubate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity, fluorescence polarization, or antibody-based detection).
-
Data Analysis: Calculate the percent inhibition for each concentration of CSI-12 and determine the IC50 value for any significantly inhibited kinases.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of CSI-12 with its target (chitin synthase) and potential off-targets in intact cells.
-
Principle: The binding of a ligand (like CSI-12) to a protein can increase the protein's thermal stability. CETSA measures the change in the thermal denaturation profile of proteins in the presence of the compound.[4]
-
Methodology:
-
Cell Treatment: Treat intact cells with CSI-12 or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (and any suspected off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of CSI-12 indicates target engagement.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of CSI-12.
Caption: Hypothetical off-target inhibition of a kinase signaling pathway by CSI-12.
References
- 1. targetmol.cn [targetmol.cn]
- 2. mdpi.com [mdpi.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy of Chitin Synthase Inhibitor 12
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Chitin (B13524) synthase inhibitor 12 in their experiments. This resource provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help identify and address potential issues.
Troubleshooting Guide: Addressing Low Efficacy
Low efficacy of Chitin synthase inhibitor 12 can stem from various factors, ranging from experimental setup to inherent biological responses of the target organism. This guide provides a structured approach to diagnosing and resolving these issues.
| Potential Issue | Possible Causes | Recommended Solutions |
| 1. Suboptimal Assay Conditions | - Incorrect pH of the reaction buffer.- Non-optimal temperature for enzyme activity.- Inappropriate concentration of cofactors (e.g., Mg²⁺).[1][2] | - Optimize the assay pH, typically between 6.5 and 7.0.[1][3]- Ensure the reaction is performed at the optimal temperature for the specific chitin synthase isoenzyme, generally between 37°C and 44°C.[1][3]- Titrate the concentration of Mg²⁺ or other divalent cations to find the optimal concentration for your enzyme.[1] |
| 2. Inactive or Insufficiently Active Enzyme | - Improper storage of the enzyme, leading to degradation.- Repeated freeze-thaw cycles of the enzyme preparation.[1]- Presence of endogenous inhibitors in crude enzyme extracts.[1]- Melanization of the enzyme extract due to oxidation.[1][3] | - Store enzyme preparations at -20°C or below and avoid repeated freeze-thaw cycles.[1]- Prepare fresh enzyme extracts before each assay.[1]- Consider partial purification of the enzyme to remove endogenous inhibitors.[1]- Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent melanization.[1][3] |
| 3. Issues with the Inhibitor | - Degradation of this compound due to improper storage or handling.- Precipitation of the inhibitor in the assay buffer.[1] | - Store the inhibitor according to the manufacturer's instructions and prepare fresh solutions for each experiment.- Check the solubility of the inhibitor in your assay buffer and consider using a different solvent or adjusting the buffer composition. |
| 4. Discrepancy Between In Vitro and In Vivo Results | - Poor cell permeability of the inhibitor.- Active efflux of the inhibitor by the fungal cells.- Cellular compensatory mechanisms, such as the activation of the Cell Wall Integrity (CWI) pathway, leading to increased chitin synthesis.[1][4][5]- Presence of multiple chitin synthase isoenzymes with varying sensitivity to the inhibitor.[6] | - For in vivo assays, consider using permeabilizing agents or modifying the inhibitor to enhance cell uptake.- Investigate the presence of efflux pumps in your target organism and consider co-administration with an efflux pump inhibitor.- Analyze the expression of genes involved in the CWI pathway to assess for a compensatory response.[7]- Characterize the specific chitin synthase isoenzymes present in your organism and their individual sensitivity to the inhibitor. |
| 5. High Background Noise in the Assay | - Non-specific binding of the inhibitor or other proteins to the assay plate in non-radioactive assays.[1]- Presence of endogenous UDP-GlcNAc in the enzyme preparation.[1] | - Ensure thorough blocking of the microtiter plate in WGA-based assays.[1][2]- Include a control with no added UDP-GlcNAc to measure background chitin synthesis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the reported IC₅₀ of this compound?
A1: this compound has a reported IC₅₀ value of 0.16 mM.[8][9]
Q2: What is the mechanism of action of chitin synthase inhibitors?
A2: Chitin synthase inhibitors work by targeting and blocking the activity of chitin synthase, a crucial enzyme for the synthesis of chitin.[10] Chitin is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[10] By inhibiting this enzyme, these compounds compromise the structural integrity of the organism, leading to cell lysis or developmental defects.[10] Some inhibitors act as competitive inhibitors, mimicking the substrate UDP-GlcNAc, while others may be non-competitive.[10]
Q3: Why are my in vitro results not translating to my in vivo experiments?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors. In a whole-cell (in vivo) context, the inhibitor must cross the cell wall and membrane to reach the intracellular chitin synthase. Poor permeability can significantly reduce its effective concentration at the target site.[1] Additionally, many fungi possess efflux pumps that can actively remove the inhibitor from the cell.[1] Furthermore, fungi have robust compensatory mechanisms; inhibiting one component of the cell wall can trigger a signaling cascade, like the Cell Wall Integrity (CWI) pathway, leading to an increase in the synthesis of other components, including chitin, which can mask the effect of the inhibitor.[1][4][5]
Q4: What are the different isoenzymes of chitin synthase and why is this important?
A4: Fungi often possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3 in Saccharomyces cerevisiae), each with distinct roles in processes like cell division, septum formation, and cell wall repair.[6][11] These isoenzymes can exhibit different sensitivities to various inhibitors.[6] Therefore, a low overall efficacy of an inhibitor might be due to its high potency against a non-essential isoenzyme, while the essential isoenzymes remain largely unaffected. It is crucial to determine which isoenzymes are critical for the viability of your target organism and to assess the inhibitor's activity against them individually.
Q5: How can I be sure my chitin synthase enzyme is active?
A5: To ensure your enzyme preparation is active, it is recommended to prepare it fresh before each experiment and store it at -20°C or below, avoiding multiple freeze-thaw cycles.[1] Many chitin synthases are produced as inactive zymogens and require proteolytic activation, for instance, by trypsin.[1] It is also important to optimize assay conditions such as pH, temperature, and cofactor concentrations for your specific enzyme.[1] Including a positive control with a known inhibitor can also help validate your assay setup.
Quantitative Data Presentation
The efficacy of chitin synthase inhibitors can vary significantly depending on the specific compound, the target organism, and the specific chitin synthase isoenzyme. The following table summarizes the inhibitory activity of various chitin synthase inhibitors for comparison.
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Citation |
| This compound | Not Specified | 0.16 mM | [8][9] |
| Chitin synthase inhibitor 1 | Not Specified | 0.12 mM | [9] |
| Chitin synthase inhibitor 2 | Not Specified | 0.09 mM | [9] |
| Chitin synthase inhibitor 5 | Not Specified | 0.14 mM | [9] |
| Chitin synthase inhibitor 11 | Not Specified | 0.10 mM | [9] |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM | [2] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [12] |
| Maleimide Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [12] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [11] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [11] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [11] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [11] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [11] |
Experimental Protocols
Detailed Methodology for Non-Radioactive Chitin Synthase Activity Assay
This protocol is adapted from a widely used method that relies on the specific binding of wheat germ agglutinin (WGA) to newly synthesized chitin.[1][13]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Crude chitin synthase enzyme extract
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂ (or optimized Mg²⁺ concentration)[2]
-
This compound stock solution
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Enzymatic Reaction:
-
Washing:
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well.
-
Add 100 µL of TMB substrate solution to each well and monitor color development.
-
Stop the reaction by adding 50 µL of stop solution and measure the absorbance at 450 nm using a plate reader.
-
Visualizations
Signaling Pathway
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activation in response to Chitin Synthase inhibition.
Experimental Workflow
Caption: A logical workflow for troubleshooting the low efficacy of this compound.
Logical Relationship Diagram
Caption: Key factors contributing to the low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell compensatory responses of fungi to damage of the cell wall induced by Calcofluor White and Congo Red with emphasis on Sporothrix schenckii and Sporothrix globosa. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Chitin Synthase Inhibitor 12 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Chitin (B13524) Synthase Inhibitor 12 (CSI-12) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for assaying chitin synthase activity and its inhibition?
A1: The two primary methods for assaying chitin synthase activity are radioactive and non-radioactive assays. The traditional radioactive assay uses a radiolabeled substrate, [¹⁴C] UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and measures the incorporation of radioactivity into the insoluble chitin polymer.[1] A more modern, high-throughput alternative is a non-radioactive method that utilizes the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.[1][2] In this assay, chitin is captured on a WGA-coated plate and detected colorimetrically using a horseradish peroxidase (HRP)-conjugated WGA, offering comparable or even slightly higher sensitivity than the radioactive method.[1][2]
Q2: Why are my in vitro and in vivo (e.g., whole-cell) inhibition results not correlating?
A2: Discrepancies between in vitro and in vivo results are a common challenge in drug discovery. Several factors can contribute to this:
-
Compound Permeability: The inhibitor may not efficiently penetrate the fungal cell wall or membrane to reach the intracellular chitin synthase enzyme in whole-cell assays.[2]
-
Inhibitor Efflux: Fungal cells can actively pump the inhibitor out, reducing its effective intracellular concentration.[2]
-
Zymogenicity: Many chitin synthases are produced as inactive zymogens that require proteolytic activation.[2] In vitro assays often include proteases to activate the enzyme, showing potent inhibition. However, in vivo, the enzyme may be in its inactive state or activated by different mechanisms.[2]
-
Cellular Compensation: Fungi possess a dynamic cell wall. When chitin synthesis is inhibited, the cell may trigger a compensatory increase in the production of other cell wall components, such as β-1,3-glucan, masking the inhibitor's effect in whole cells.[2]
Q3: What is the mechanism of action of Chitin Synthase Inhibitor 12 and other common inhibitors?
A3: Chitin synthase inhibitors work by disrupting the synthesis of chitin, an essential component of the fungal cell wall and insect exoskeleton.[3] Many inhibitors, such as Nikkomycin Z and Polyoxin D, are competitive inhibitors that mimic the structure of the natural substrate, UDP-GlcNAc, and block the active site of the chitin synthase enzyme.[4][5] This prevents the polymerization of N-acetylglucosamine into chitin chains, compromising the structural integrity of the organism.[3]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Inactive enzyme preparation. | Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles. It is recommended to prepare fresh enzyme extracts before each assay.[2] |
| Suboptimal assay conditions. | Optimize pH, temperature, and cofactor concentrations for your specific enzyme source.[2] |
| Presence of endogenous inhibitors in the crude extract. | Partially purify the enzyme preparation to remove any potential inhibitors. |
| Melanization of the enzyme extract. | Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent melanization, which can inhibit enzyme activity.[1][2] |
Issue 2: High Background Noise or False Positives
| Potential Cause | Troubleshooting Step |
| Non-specific binding in WGA-based assays. | Ensure plates are properly blocked with a blocking agent like Bovine Serum Albumin (BSA) to prevent non-specific binding of the test compound or other proteins to the WGA-coated plate.[2] |
| Endogenous substrate in crude enzyme preparations. | Crude enzyme preparations may contain endogenous UDP-GlcNAc. Include a control with no exogenously added substrate to measure and subtract this background activity.[2] |
| Precipitation of the test compound. | The inhibitor itself may precipitate under assay conditions, leading to light scattering in spectrophotometric assays. Check the solubility of the compound in the assay buffer and consider using a lower concentration or a different solvent.[2] |
| Incomplete washing. | Increase the number and vigor of washing steps to remove all unbound reagents that could contribute to the background signal.[6] |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reagents.[6] |
| Inconsistent washing. | Standardize the washing procedure for all wells and plates.[6] |
| Precipitation in wells. | Check the solubility of all reaction components, including inhibitors, in the reaction buffer. Ensure all components are fully dissolved before starting the assay.[6] |
Quantitative Data Summary
Table 1: Optimal Conditions for Chitin Synthase Activity Assays
| Parameter | Optimal Range | Source Organism Example(s) | Citation(s) |
| pH | 6.5 - 7.5 | Anopheles gambiae, Saccharomyces cerevisiae | [6] |
| Temperature | 30 - 44 °C | Anopheles gambiae, Sclerotinia sclerotiorum | [6] |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | [1][6] |
| Dithiothreitol (DTT) | Required | Anopheles gambiae | [1][6] |
Table 2: Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Citation(s) |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM | [6] |
| Nikkomycin Z | Saccharomyces cerevisiae (Chs1) | 0.367 µM | [5][7] |
| IMB-D10 | Chs1 | 17.46 ± 3.39 µg/mL | [8] |
| IMB-D10 | Chs2 | 3.51 ± 1.35 µg/mL | [8] |
| IMB-D10 | Chs3 | 13.08 ± 2.08 µg/mL | [8] |
| IMB-F4 | Chs2 | 8.546 ± 1.42 µg/mL | [8] |
| IMB-F4 | Chs3 | 2.963 ± 1.42 µg/mL | [8] |
Experimental Protocols
Non-Radioactive In Vitro Chitin Synthase Inhibition Assay
This protocol describes a high-throughput, non-radioactive assay to measure chitin synthase activity and its inhibition using a Wheat Germ Agglutinin (WGA)-based detection method.
Materials:
-
Fungal mycelia or cells overexpressing the target chitin synthase
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, protease inhibitors, and DTT
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration)[6]
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 1% BSA in PBS)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Harvest fresh fungal mycelia by centrifugation.[6]
-
Wash the mycelia twice with sterile ultrapure water.[6]
-
Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[6]
-
Resuspend the powdered mycelia in ice-cold extraction buffer.[6]
-
(Optional) To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes. Stop the reaction by adding soybean trypsin inhibitor (e.g., 120 µg/mL).[6]
-
Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant containing the crude chitin synthase enzyme and store it at -20°C.[6]
-
-
Plate Coating and Blocking:
-
Enzymatic Reaction:
-
Empty the blocking solution from the wells.
-
Add 50 µL of the reaction mixture to each well.[6]
-
For inhibitor screening, add 2 µL of the test compound at various concentrations. For the control, add 2 µL of the solvent.[6]
-
Initiate the reaction by adding 48 µL of the crude enzyme extract.[6]
-
Incubate the plate on a shaker at 30°C for 3 hours.[6]
-
-
Detection:
-
Stop the reaction by washing the plate six times with ultrapure water.[6]
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[6]
-
Wash the plate six times with ultrapure water.[6]
-
Add 100 µL of TMB substrate solution to each well.[6]
-
Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]
-
-
Data Analysis:
-
Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for a non-radioactive chitin synthase inhibitor assay.
Caption: Troubleshooting decision tree for chitin synthase inhibitor assays.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
dealing with precipitation of Chitin synthase inhibitor 12 in media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin (B13524) synthase inhibitor 12. The information is designed to address common challenges, particularly precipitation issues in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Chitin synthase inhibitor 12?
A1: For many organic compounds with low aqueous solubility, the recommended solvent is anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, high-purity stock of DMSO to avoid introducing moisture, which can affect the inhibitor's stability and solubility.
Q2: How can I prevent the precipitation of this compound when adding it to my aqueous experimental medium?
A2: Precipitation often occurs due to a rapid solvent shift from DMSO to an aqueous environment. To mitigate this, it is advisable to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first. Subsequently, the final diluted DMSO solution should be added to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing. This stepwise dilution approach helps to prevent the compound from crashing out of solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, though it is always best to keep it as low as possible, ideally ≤ 0.1%.[1] It is critical to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as used for the inhibitor treatment.
Q4: What should I do if I observe precipitation in my media after adding the inhibitor?
A4: If you observe precipitation, you can try several troubleshooting steps. These include lowering the final concentration of the inhibitor, using a higher concentration stock solution to reduce the volume of DMSO added, or brief sonication of the final working solution to aid dissolution.[1][2] Always visually inspect your solution under a microscope after preparation to ensure no precipitate is present.[2]
Q5: How should I store the stock solution of this compound?
A5: Stock solutions of this compound should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][3]
Troubleshooting Guide: Precipitation of this compound in Media
Even with careful preparation, precipitation of hydrophobic compounds like this compound can occur. This guide provides a structured approach to troubleshoot and resolve such issues.
Initial Observation: Precipitate is visible in the culture medium immediately after adding the inhibitor.
| Possible Cause | Recommended Solution |
| Inhibitor concentration exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of the inhibitor. Determine the optimal concentration through a dose-response experiment. |
| Rapid solvent shift from DMSO to the aqueous medium. | Prepare the working solution using a stepwise dilution method. First, create an intermediate dilution in a small volume of serum-containing medium, and then add this to the final volume.[1] |
| Low temperature of the culture medium. | Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor solution.[1] |
| Incomplete dissolution of the stock solution. | Ensure the inhibitor is fully dissolved in the stock solution. If necessary, use brief sonication.[2] |
Initial Observation: Precipitate forms over time during incubation.
| Possible Cause | Recommended Solution |
| Inhibitor instability in the culture medium at 37°C. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Interaction with components in the medium (e.g., proteins in serum). | Decrease the serum concentration in your medium if experimentally feasible. Alternatively, test different types of serum. |
| Temperature fluctuations in the incubator. | Ensure the incubator provides a stable and consistent temperature. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve the desired stock concentration.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate in a room temperature water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Stock Solution Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, prepare an intermediate dilution by adding the required volume of the thawed stock solution to a small volume of the pre-warmed medium (e.g., 100 µL).
-
Gently vortex the intermediate dilution immediately after adding the stock solution.
-
Add the intermediate dilution to the final volume of pre-warmed culture medium and mix gently by inverting the tube or pipetting.
-
Aim for a final DMSO concentration of ≤ 0.1%. If higher concentrations are necessary due to solubility limitations, do not exceed 0.5% and ensure a corresponding vehicle control is included in the experiment.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
The following diagrams illustrate key processes and logical workflows relevant to working with this compound.
Caption: Recommended workflow for preparing and using this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Inhibition of the chitin synthesis pathway.
References
Technical Support Center: Mitigating Cytotoxicity of Chitin Synthase Inhibitor 12 (CSI-12)
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Chitin (B13524) Synthase Inhibitor 12 (CSI-12). Chitin synthase is a crucial enzyme for the structural integrity of fungi and insects, making its inhibitors like CSI-12 promising antifungal or insecticidal agents.[1][2] Since chitin and chitin synthases are absent in vertebrates, these inhibitors are expected to have high selectivity.[2] However, off-target effects or other mechanisms can sometimes lead to cytotoxicity in host cells. This guide provides troubleshooting protocols and answers to frequently asked questions to help you identify, characterize, and mitigate the cytotoxic effects of CSI-12 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase Inhibitor 12 (CSI-12) and what is its primary mechanism of action?
A1: this compound (CSI-12) is a small molecule inhibitor of chitin synthase (CHS), a key enzyme in the biosynthesis of chitin.[3] Chitin is a major component of the cell walls of fungi and the exoskeletons of arthropods.[1] By inhibiting CHS, CSI-12 disrupts the structural integrity of these organisms, leading to their growth inhibition or death.[1][3] It has shown potent inhibition of CHS with an IC50 of 0.16 mM and exhibits broad-spectrum antifungal activity.[3]
Q2: Why am I observing cytotoxicity in my mammalian host cells upon treatment with CSI-12?
A2: While CSI-12 is designed to be selective for fungal chitin synthase, cytotoxicity in mammalian cells can occur due to several reasons:
-
Off-target effects: The inhibitor might interact with other cellular targets in host cells, leading to unintended toxicity.[4]
-
High concentrations: Using concentrations significantly above the effective dose for fungal inhibition can lead to non-specific effects and cell death.[4]
-
Solvent toxicity: The solvent used to dissolve CSI-12, such as DMSO, can be toxic to cells at higher concentrations.[4]
-
Metabolite toxicity: The metabolic breakdown of CSI-12 by host cells could produce toxic byproducts.[4]
-
Induction of cellular stress pathways: The compound might trigger stress responses leading to apoptosis, necroptosis, or other forms of cell death.
Q3: How can I determine the optimal, non-toxic concentration of CSI-12 for my experiments?
A3: The optimal concentration should be empirically determined for each cell line and experimental setup. A dose-response curve is essential to identify a concentration that effectively inhibits the target (if applicable in a co-culture model) without causing significant host cell toxicity. It is recommended to test a wide range of concentrations, starting from well below the reported IC50 for the target organism.[4]
Q4: What are the recommended control experiments when assessing CSI-12 cytotoxicity?
A4: To ensure the validity of your results, the following controls are crucial:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve CSI-12. This helps to distinguish the effect of the compound from that of the solvent.[5]
-
Untreated control: Cells in culture medium alone to establish a baseline for viability and growth.
-
Positive control (for cytotoxicity assay): A known cytotoxic agent to ensure the assay is working correctly.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with CSI-12.
| Issue | Potential Cause | Suggested Solution |
| High levels of unexpected cell death | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration.[4] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time to the minimum required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[4] Run a vehicle-only control.[5] | |
| Compound instability or degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| Inconsistent results between experiments | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Variability in compound preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. | |
| Contamination. | Regularly check cell cultures for microbial contamination. | |
| Observed cytotoxicity but unsure of the mechanism | The inhibitor may be inducing a specific cell death pathway. | Perform assays to investigate the mechanism of cell death, such as apoptosis (caspase activation), necroptosis (RIPK1 activation), or autophagy. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of CSI-12 using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding:
-
Seed your host cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of CSI-12 in complete culture medium. A recommended starting range is 0.1 µM to 100 µM.[4]
-
Include a vehicle control (medium with the same solvent concentration) and a no-treatment control.[4]
-
Remove the medium from the wells and add 100 µL of the prepared CSI-12 dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the CSI-12 concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Protocol 2: Mitigating CSI-12 Cytotoxicity with Cell Death Pathway Inhibitors
If you suspect CSI-12 is inducing a specific cell death pathway, you can use inhibitors of these pathways to rescue the cells.
-
Experimental Setup:
-
Seed host cells in a 96-well plate as described in Protocol 1.
-
-
Co-treatment:
-
Prepare solutions of CSI-12 at a cytotoxic concentration (e.g., its IC50 or 2x IC50).
-
Prepare solutions of the following inhibitors at their recommended working concentrations:
-
Treat cells with:
-
CSI-12 alone
-
Each cell death inhibitor alone
-
CSI-12 in combination with each cell death inhibitor
-
Vehicle control
-
-
-
Viability Assessment:
-
Incubate for the desired treatment period.
-
Perform an MTT assay or another cell viability assay to assess the percentage of viable cells in each condition.
-
-
Data Analysis:
-
Compare the viability of cells treated with CSI-12 alone to those co-treated with the cell death inhibitors. A significant increase in viability in the presence of a specific inhibitor suggests the involvement of that particular cell death pathway.
-
Data Presentation
Table 1: Dose-Response Cytotoxicity of CSI-12 on Host Cell Line X
| CSI-12 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 25 | 52.1 ± 5.5 |
| 50 | 28.7 ± 4.8 |
| 100 | 10.4 ± 3.1 |
| IC50 | ~26 µM |
Table 2: Effect of Cell Death Inhibitors on CSI-12 Induced Cytotoxicity
| Treatment | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| CSI-12 (50 µM) | 29.1 ± 4.3 |
| CSI-12 + Z-VAD-FMK | 78.5 ± 6.8 |
| CSI-12 + VX-765 | 32.4 ± 5.1 |
| CSI-12 + Necrostatin-1 | 65.9 ± 7.2 |
| CSI-12 + 3-Methyladenine | 30.5 ± 4.9 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of CSI-12.
Caption: Potential cell death pathways induced by CSI-12 and their inhibitors.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. youtube.com [youtube.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
Validation & Comparative
A Comparative Guide to Chitin Synthase Inhibitors: Nikkomycin Z vs. Chitin Synthase Inhibitor 12
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established chitin (B13524) synthase inhibitor, Nikkomycin Z, and the novel compound, Chitin synthase inhibitor 12. This document compiles available experimental data to objectively evaluate their efficacy and outlines key experimental protocols for their assessment.
Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals.[1] Inhibitors of chitin synthase, the enzyme responsible for chitin polymerization, have been a long-standing area of interest for novel therapeutic agents. This guide focuses on a comparative analysis of two such inhibitors: the naturally derived Nikkomycin Z and the synthetically developed this compound.
Mechanism of Action
Both Nikkomycin Z and this compound target the same crucial enzyme in the fungal cell wall biosynthesis pathway. By inhibiting chitin synthase, these compounds disrupt the integrity of the cell wall, leading to osmotic stress and, ultimately, fungal cell death.
Nikkomycin Z acts as a competitive inhibitor of chitin synthase, mimicking the structure of the enzyme's natural substrate, UDP-N-acetylglucosamine.[2] Its transport into the fungal cell is an active process mediated by di/tripeptide permeases.[2] The mechanism of inhibition for this compound is also through the targeting of chitin synthase.[3]
Below is a diagram illustrating the chitin biosynthesis pathway and the point of inhibition for these compounds.
Caption: Inhibition of the chitin biosynthesis pathway.
In Vitro Efficacy
A critical measure of an antifungal agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Nikkomycin Z
Nikkomycin Z has been extensively studied, and its in vitro activity against a wide range of fungal pathogens has been documented. It demonstrates potent activity against dimorphic fungi, particularly Coccidioides species. Its efficacy against Candida and Cryptococcus species is more variable.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | ≤0.5 - 32 | [4] |
| Candida parapsilosis | 1 - 4 | [4] |
| Other Candida spp. | >64 | [4] |
| Cryptococcus neoformans | 0.5 - >64 (most isolates resistant) | [4] |
| Coccidioides immitis (mycelial phase) | 4.9 (MIC₈₀) | [4] |
| Coccidioides immitis (spherule-endospore phase) | 0.125 | [4] |
| Blastomyces dermatitidis | 0.78 | [5] |
This compound
| Parameter | Value | Reference |
| IC₅₀ (Chitin Synthase) | 0.16 mM | [3] |
| MIC Values | Data not available |
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of antifungal candidates. Murine models of systemic fungal infections are commonly used for this purpose.
Nikkomycin Z
Nikkomycin Z has demonstrated significant efficacy in various murine models of fungal diseases, particularly those caused by dimorphic fungi.
| Fungal Infection Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pulmonary Blastomycosis | Murine | 200, 400, or 1,000 mg/kg/day (oral, twice daily for 10 days) | 100% survival with all doses; 50-90% cure rate with 10-day regimens. | [5] |
| Histoplasmosis | Murine (intravenous infection) | 2.5 - 25 mg/kg (oral, twice daily) | Significantly reduced fungal burden in spleen and liver. | [6] |
| CNS Coccidioidomycosis | Murine (intracranial infection) | 50, 100, or 300 mg/kg (oral, three times daily) | Significantly improved survival and reduced brain fungal burden compared to control. | [6] |
This compound
As with the in vitro data, there is a notable lack of publicly available in vivo efficacy data for this compound. Without such studies, a comparison of its therapeutic potential against Nikkomycin Z in a whole-organism setting cannot be made.
| Fungal Infection Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antifungal agents.
In Vitro Susceptibility Testing: Broth Microdilution Assay
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for MIC determination.
Protocol Details:
-
Medium Preparation: RPMI 1640 with L-glutamine and buffered with MOPS is a commonly used medium.
-
Drug Dilution: A two-fold serial dilution of the inhibitor is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal inoculum is standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest drug concentration that shows a significant inhibition of growth compared to a drug-free control.
In Vivo Efficacy Testing: Murine Model of Systemic Infection
This protocol outlines a general procedure for evaluating the efficacy of an antifungal agent in a mouse model of disseminated fungal infection.
Caption: In vivo efficacy testing workflow.
Protocol Details:
-
Animal Model: Immunocompetent or immunosuppressed mice are used depending on the pathogen and study objectives.
-
Infection: A standardized inoculum of the fungal pathogen is administered, typically via the intravenous or intraperitoneal route.
-
Treatment: Treatment with the test compound is initiated at a specified time post-infection and administered for a defined duration. A vehicle control group is included.
-
Monitoring: Animals are monitored daily for clinical signs of illness and survival.
-
Endpoint Analysis: At the end of the study, target organs are aseptically removed, homogenized, and plated on appropriate media to determine the fungal burden (Colony Forming Units per gram of tissue).
Conclusion
Nikkomycin Z is a well-characterized chitin synthase inhibitor with demonstrated in vitro and in vivo efficacy against a range of fungal pathogens, particularly dimorphic fungi. In contrast, while this compound is presented as a potent inhibitor of the target enzyme, there is a significant lack of publicly available, peer-reviewed data to support a comprehensive comparison of its antifungal efficacy with Nikkomycin Z. For researchers and drug developers, Nikkomycin Z provides a robust benchmark with a wealth of available data. Further publication of in vitro and in vivo studies on this compound is necessary to fully assess its potential as a therapeutic agent and to draw direct comparisons with established compounds like Nikkomycin Z.
References
Comparative Analysis of Chitin Synthase Inhibitors: Chitin Synthase Inhibitor 12 vs. Polyoxin D
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical properties, inhibitory activities, and experimental evaluation of two key chitin (B13524) synthase inhibitors.
In the quest for novel and effective antifungal agents, chitin synthases have emerged as a prime target due to their essential role in fungal cell wall synthesis and their absence in mammals. This guide provides a detailed comparative analysis of two such inhibitors: the novel compound, Chitin synthase inhibitor 12, and the well-established antibiotic, Polyoxin D. This document is intended to serve as a valuable resource for researchers in the fields of mycology, drug discovery, and agricultural science by presenting a side-by-side comparison of their known properties, supported by experimental data and detailed methodologies.
Executive Summary
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and protection. Its biosynthesis is catalyzed by the enzyme chitin synthase. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Polyoxin D , a naturally occurring peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a well-characterized competitive inhibitor of chitin synthase. It acts as a substrate analog of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme.
This compound is a more recently identified synthetic compound. While detailed public information is limited, it has been reported to exhibit potent inhibitory activity against fungal chitin synthase and is described as a broad-spectrum antifungal agent.
This guide will delve into the available data for both compounds, presenting a quantitative comparison of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the relevant biochemical pathways and experimental workflows.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data for this compound and Polyoxin D, providing a direct comparison of their inhibitory potency against fungal chitin synthases.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Mechanism of Action | Molecular Formula | Molecular Weight | CAS Number |
| This compound | Candida albicans Chitin Synthase | 0.16 mM[1] | Not Reported | Not Publicly Available | C23H21ClFN3O5[1] | 473.88 g/mol [2] | 2725075-05-6[2] |
| Polyoxin D | Neurospora crassa Chitin Synthetase | Not Reported | 1.40 x 10⁻⁶ M[3] | Competitive[3] | C17H25N5O13 | 507.41 g/mol | 22976-86-9 |
| Polyoxin D | Saccharomyces cerevisiae Chitin Synthetase 1 (Chs1) | Not Reported | 0.001 mM (with Mg²⁺) | Competitive[4][5] | C17H25N5O13 | 507.41 g/mol | 22976-86-9 |
| Polyoxin D | Saccharomyces cerevisiae Chitin Synthetase 2 (Chs2) | Not Reported | 0.02 mM (with Mg²⁺) | Competitive[4][5] | C17H25N5O13 | 507.41 g/mol | 22976-86-9 |
| Polyoxin D | Mucor rouxii Chitin Synthetase | Not Reported | 0.6 µM | Competitive[6] | C17H25N5O13 | 507.41 g/mol | 22976-86-9 |
Signaling Pathways and Mechanisms
Fungal Chitin Biosynthesis Pathway
The synthesis of chitin in fungi is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine units at the cell membrane. The pathway provides several potential targets for antifungal drug development, with chitin synthase being a key enzyme.
Mechanism of Action: Competitive Inhibition by Polyoxin D
Polyoxin D functions as a competitive inhibitor of chitin synthase. Its structural similarity to the natural substrate, UDP-GlcNAc, allows it to bind to the active site of the enzyme, thereby blocking the binding of UDP-GlcNAc and preventing the synthesis of the chitin polymer.
Experimental Protocols
Reproducible experimental design is paramount for the accurate assessment and comparison of enzyme inhibitors. The following sections detail standardized protocols for the evaluation of chitin synthase inhibitors.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This high-throughput assay quantifies chitin synthase activity by detecting the newly synthesized chitin polymer using wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.[7][8][9][10][11]
a. Preparation of Crude Enzyme Extract (from Fungal Mycelia)
-
Harvest Mycelia: Grow the fungal strain of interest in a suitable liquid medium to the mid-logarithmic phase. Harvest the mycelia by centrifugation.
-
Wash: Wash the mycelia twice with sterile, cold ultrapure water.
-
Cell Lysis: Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Zymogen Activation (Optional): To activate the zymogenic form of chitin synthase, the extract can be treated with a low concentration of a protease like trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.
-
Clarification: Centrifuge the extract to remove cell debris. The supernatant containing the microsomal fraction enriched with chitin synthase is collected.
b. Assay Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA). Incubate and then wash the wells to remove unbound WGA.
-
Blocking: Add a blocking buffer (e.g., Bovine Serum Albumin solution) to each well to prevent non-specific binding. Incubate and wash.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., MgCl₂ or CoCl₂), and the substrate UDP-N-acetylglucosamine.
-
Inhibitor Addition: Add various concentrations of the test inhibitors (this compound or Polyoxin D) dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding the crude enzyme extract to each well.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours) with gentle shaking.
-
Detection:
-
Wash the wells thoroughly to remove unreacted substrate and unbound components.
-
Add a solution of HRP-conjugated WGA to each well and incubate.
-
After another wash step, add a suitable HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The inhibitory activity is determined by comparing the absorbance values in the presence of the inhibitor to the control. The IC50 value is calculated from the dose-response curve.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.
a. Inoculum Preparation
-
Culture the fungal strain on a suitable agar (B569324) medium.
-
Prepare a suspension of fungal spores or yeast cells in a sterile saline solution.
-
Adjust the concentration of the suspension to a standardized density using a spectrophotometer or hemocytometer.
b. Assay Procedure
-
Drug Dilution: Perform serial dilutions of the test inhibitors in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a positive control (fungal growth without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the fungus.
Experimental Workflow
The discovery and characterization of novel chitin synthase inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion
Both Polyoxin D and this compound represent valuable tools in the study of fungal physiology and the development of new antifungal therapies. Polyoxin D, with its well-defined competitive mechanism of action, serves as a benchmark compound for chitin synthase inhibition. The limited available data on this compound suggests it is a potent inhibitor worthy of further investigation to fully elucidate its mechanism and potential as a therapeutic or agricultural agent. This guide provides a foundational framework for the comparative evaluation of these and other chitin synthase inhibitors, emphasizing the importance of standardized experimental protocols for generating robust and comparable data. Further research into the structure and detailed inhibitory kinetics of novel compounds like this compound is crucial for advancing the field of antifungal drug discovery.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3033645-28-9|Chitin synthase inhibitor 5|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chitin Synthase Inhibitor 12 and Other Key Antifungal Agents
For Immediate Release
This publication provides a comprehensive comparison of Chitin (B13524) Synthase Inhibitor 12 (N-phenethyl-3-methylmaleimide), a novel maleimide (B117702) derivative, with established chitin synthase inhibitors, Nikkomycin Z and Polyoxin B. This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of antifungal compounds targeting chitin synthesis. The data presented herein is compiled from recent studies to facilitate an objective evaluation of these inhibitors' performance.
Executive Summary
Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase inhibitors disrupt this pathway, leading to compromised cell wall integrity and fungal cell death. This guide focuses on a comparative analysis of a promising maleimide derivative, N-phenethyl-3-methylmaleimide (referred to as compound 12 in its originating study), against the well-characterized inhibitors Nikkomycin Z and Polyoxin B. While specific inhibitory data for compound 12 is not available, this guide presents data for the most potent compound from the same study (compound 20) to provide a benchmark for the maleimide class.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the compared chitin synthase inhibitors against their respective target enzymes.
| Inhibitor | Target Organism | Target Enzyme | IC50 (mM) | Reference |
| Maleimide Compound 20 | Sclerotinia sclerotiorum | Chitin Synthase | 0.12 | [1] |
| Polyoxin B (Control) | Sclerotinia sclerotiorum | Chitin Synthase | 0.19 | [1] |
| Nikkomycin Z | Saccharomyces cerevisiae | Chitin Synthase 1 (Chs1) | 0.000367 | [2] |
Note: A direct comparison of IC50 values should be made with caution due to the different fungal species used in the assays.
Mechanism of Action: Chitin Synthase Inhibition
Chitin synthase inhibitors function by competitively binding to the active site of the chitin synthase enzyme, preventing its natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), from binding. This blockage halts the polymerization of N-acetylglucosamine into chitin chains, which are crucial for forming the fungal cell wall. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[3][4][5]
Caption: Mechanism of action of chitin synthase inhibitors.
Experimental Protocols
Chitin Synthase Activity Assay
This protocol is adapted from the method used for screening maleimide derivatives against Sclerotinia sclerotiorum chitin synthase.
-
Enzyme Preparation:
-
Culture S. sclerotiorum mycelium in Potato Dextrose Broth (PDB).
-
Harvest fungal cells by centrifugation.
-
Disrupt cells in liquid nitrogen and resuspend in a suitable buffer.
-
Treat with trypsin to activate chitin synthase zymogens, followed by the addition of a soybean trypsin inhibitor to stop the reaction.
-
Centrifuge to obtain the crude chitin synthase solution in the supernatant.
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare serial dilutions of the test compounds (e.g., N-phenethyl-3-methylmaleimide).
-
Add the reaction mixture (containing Tris-HCl buffer, UDP-GlcNAc, and MgCl2) and the crude enzyme solution to the wells.
-
Incubate to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.
-
Wash the plate to remove unbound reagents.
-
Detect the bound chitin using a WGA-Horseradish Peroxidase (HRP) conjugate and a suitable substrate (e.g., TMB).
-
Measure the absorbance to quantify chitin synthase activity.
-
Calculate IC50 values from the dose-response curves.
-
Caption: Workflow for the chitin synthase activity assay.
Antifungal Susceptibility Testing (Mycelial Growth Rate Method)
This method is commonly used to determine the minimum inhibitory concentration (MIC) of antifungal compounds.
-
Media Preparation:
-
Prepare Potato Dextrose Agar (B569324) (PDA).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar at various concentrations.
-
Pour the agar into Petri dishes.
-
-
Inoculation:
-
Take mycelial plugs from the edge of an actively growing fungal colony (e.g., S. sclerotiorum).
-
Place a single mycelial plug in the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 20-25°C) for several days.
-
-
Data Collection:
-
Measure the diameter of the fungal colony daily.
-
The MIC is the lowest concentration of the compound that inhibits visible mycelial growth.
-
Cross-Resistance Studies
Specific cross-resistance studies for maleimide-based chitin synthase inhibitors are not yet widely available. However, general mechanisms of resistance to chitin synthase inhibitors can be considered. A primary mechanism of resistance is the upregulation of compensatory pathways, particularly the synthesis of other cell wall components like β-glucans. When chitin synthesis is inhibited, the fungal cell may trigger a cell wall integrity signaling pathway, leading to an increase in β-glucan production to maintain structural integrity.[6][7]
Furthermore, mutations in the chitin synthase gene could potentially alter the inhibitor's binding site, reducing its efficacy. The presence of multiple chitin synthase isoenzymes in some fungi can also contribute to resistance, as some isoforms may be less sensitive to the inhibitor.[7]
Caption: Logical flow of a potential cross-resistance mechanism.
Conclusion
N-phenethyl-3-methylmaleimide and other maleimide derivatives represent a promising class of chitin synthase inhibitors. The available data for compound 20 from the same study suggests that maleimides can be more potent than Polyoxin B against Sclerotinia sclerotiorum chitin synthase. However, further studies are required to directly compare their efficacy against a broader range of fungal pathogens and to elucidate their cross-resistance profiles with other antifungal agents. The detailed protocols provided in this guide offer a framework for conducting such comparative studies. Continued research in this area is crucial for the development of novel and effective antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
Unlocking Potent Antifungal Synergies: A Comparative Guide to Chitin Synthase Inhibitor Combinations
An in-depth analysis of the synergistic effects of chitin (B13524) synthase inhibitors with other antifungal agents, providing researchers with the experimental data and protocols necessary to advance combination therapy strategies.
The rise of antifungal resistance poses a significant threat to global health, necessitating the development of innovative therapeutic approaches. Combination therapy, particularly the synergistic application of drugs targeting the fungal cell wall, has emerged as a promising strategy. Chitin, a vital component of the fungal cell wall that is absent in mammals, represents a prime target for antifungal drug development. Chitin synthase inhibitors, by disrupting the synthesis of this essential polymer, can potentiate the activity of other antifungal agents, leading to enhanced efficacy and a reduced likelihood of resistance.
This guide provides a comprehensive comparison of the synergistic effects observed when combining the chitin synthase inhibitor Nikkomycin Z with other classes of antifungal drugs. Due to the limited availability of public data on a specific "Chitin synthase inhibitor 12," this guide focuses on Nikkomycin Z, a well-characterized and extensively studied chitin synthase inhibitor, as a representative of this class. The quantitative data from various in vitro and in vivo studies are presented in structured tables, accompanied by detailed experimental protocols and visualizations of the underlying mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Interactions
The synergistic potential of combining Nikkomycin Z with other antifungals has been rigorously evaluated against a range of fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is the standard metric used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.
Table 1: Synergistic Effects of Nikkomycin Z with Echinocandins against Candida Species
| Fungal Species | Combination Antifungal | FICI Value | Interpretation | Reference |
| Candida albicans (biofilms) | Caspofungin | ≤ 0.5 | Synergy | [1][2] |
| Candida albicans (biofilms) | Micafungin | ≤ 0.5 | Synergy | [1][2] |
| Candida parapsilosis (biofilms) | Caspofungin | Synergy Observed | Synergy | [1][2] |
| Candida parapsilosis (biofilms) | Micafungin | Synergy Observed | Synergy | [1][2] |
| Candida albicans (planktonic) | Anidulafungin | <0.5 | Synergy | [3][4] |
| Candida albicans (planktonic) | Micafungin | <0.5 | Synergy | [3][4] |
| Candida albicans (fks mutants) | Anidulafungin | <0.5 | Synergy | [3][4] |
| Candida albicans (fks mutants) | Micafungin | <0.5 | Synergy | [3][4] |
Table 2: Synergistic Effects of Nikkomycin Z with Azoles and Echinocandins against Various Fungal Pathogens
| Fungal Species | Combination Antifungal | FICI Value | Interpretation | Reference |
| Candida albicans | Fluconazole | 0.016 - 0.28 | Marked Synergy | [5][6] |
| Candida albicans | Itraconazole | Synergy/Additive | Synergy/Additive | [7][8] |
| Candida parapsilosis | Fluconazole | Synergy/Additive | Synergy/Additive | [7][8] |
| Candida parapsilosis | Itraconazole | Synergy/Additive | Synergy/Additive | [7][8] |
| Aspergillus fumigatus | Caspofungin | ≤ 0.5 | Synergy | [9][10] |
| Aspergillus fumigatus | Itraconazole | Marked Synergy | Synergy | [7][8] |
| Aspergillus flavus | Itraconazole | Marked Synergy | Synergy | [7][8] |
| Cryptococcus neoformans | Fluconazole | Synergy/Additive | Synergy/Additive | [7][8] |
| Cryptococcus neoformans | Itraconazole | Synergy/Additive | Synergy/Additive | [7][8] |
Mechanism of Synergy: A Two-Pronged Attack on the Fungal Cell Wall
The synergistic interaction between chitin synthase inhibitors and echinocandins is a classic example of a dual assault on the structural integrity of the fungal cell wall. Echinocandins inhibit the synthesis of β-(1,3)-glucan, a primary component of the cell wall, which triggers a compensatory stress response in the fungus.[11][12] This response involves the upregulation of chitin synthesis to reinforce the weakened cell wall.[9][11] By co-administering a chitin synthase inhibitor like Nikkomycin Z, this compensatory mechanism is blocked, leaving the fungus unable to repair the damage.[9] This leads to increased osmotic fragility, cell lysis, and ultimately, fungal cell death.[13][14]
Caption: Mechanism of synergy between echinocandins and chitin synthase inhibitors.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of antifungal synergy. The checkerboard microdilution assay is the most common in vitro method used for this purpose.
Checkerboard Microdilution Assay Protocol
This protocol is adapted from established methodologies for determining the FICI.[15][16][17][18]
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of each antifungal agent (e.g., Nikkomycin Z and Caspofungin) in a suitable solvent (e.g., water or DMSO).
-
Create serial twofold dilutions of each drug in RPMI 1640 medium. Drug A dilutions are typically prepared horizontally across a 96-well microtiter plate, while Drug B dilutions are prepared vertically.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Plate Setup and Incubation:
-
Dispense the diluted antifungal agents into the wells of the 96-well plate according to the checkerboard format. Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free well for a growth control.
-
Add the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, visually inspect the plate or use a spectrophotometer to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Workflow for the in vitro checkerboard synergy assay.
Concluding Remarks
The synergistic combination of chitin synthase inhibitors with other antifungal agents, particularly echinocandins and azoles, holds significant promise for the future of antifungal therapy. The data presented in this guide unequivocally demonstrate the potential for enhanced efficacy against a broad range of fungal pathogens, including those that are resistant to conventional treatments. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to further explore and optimize these combination strategies, ultimately paving the way for the development of more effective treatments for life-threatening fungal infections. The continued investigation of chitin synthase inhibitors, such as Nikkomycin Z, in combination therapies is a critical endeavor in the ongoing battle against antifungal resistance.[19][20][21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Positive interaction of nikkomycins and azoles against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Positive interaction of nikkomycins and azoles against Candida albicans in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between Nikkomycin Z and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 19. incacare.live [incacare.live]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 22. Valley Fever Solutions 2024 (pre-update) [valleyfeversolutions.com]
- 23. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chitin Synthase Inhibitor 12 in Fluconazole-Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of fluconazole-resistant fungal infections presents a significant challenge in clinical practice. This guide provides a comparative analysis of a representative chitin (B13524) synthase inhibitor, Nikkomycin Z (used as a proxy for the placeholder "Chitin synthase inhibitor 12" due to the lack of specific public data on the latter), against conventional antifungal agents in fluconazole-resistant fungal strains. This document outlines the synergistic potential of inhibiting chitin synthesis, presents supporting experimental data, and provides detailed methodologies for key experiments.
Mechanism of Action: A Dual Assault on the Fungal Cell Wall
Fluconazole (B54011), an azole antifungal, primarily inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Resistance to fluconazole often arises from mutations in the ERG11 gene encoding this enzyme, or through the overexpression of efflux pumps that actively remove the drug from the cell.[1][2]
Chitin synthase inhibitors, on the other hand, target the synthesis of chitin, a fundamental structural polysaccharide in the fungal cell wall that is absent in humans, making it a highly selective target.[3][4][5] By inhibiting chitin synthase, these agents disrupt cell wall integrity, leading to osmotic instability and cell death.[3] The synergistic effect of combining a chitin synthase inhibitor with an azole lies in the simultaneous attack on two different essential cellular structures.
dot
Caption: Mechanism of action of fluconazole and chitin synthase inhibitors.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of Nikkomycin Z, often in combination with other antifungals, against various fungal pathogens, including fluconazole-resistant isolates. The Fractional Inhibitory Concentration Index (FICI) is used to determine the nature of the drug interaction, with synergy typically defined as an FICI of ≤ 0.5.
Table 1: Synergistic Activity of Nikkomycin Z with Other Antifungals
| Fungal Species | Combination Antifungal | Finding | Reference |
| Aspergillus fumigatus | Itraconazole | Synergy for inhibition and killing | [6] |
| Candida albicans (biofilms) | Caspofungin | Synergy observed | [3] |
| Candida albicans (biofilms) | Micafungin | Synergy observed | [3] |
| Candida parapsilosis (biofilms) | Caspofungin | Synergy observed | [3] |
| Candida parapsilosis (biofilms) | Micafungin | Synergy observed | [3] |
| Saccharomyces cerevisiae | Caspofungin | Synergistic antifungal activity | [7] |
| Candida albicans | Caspofungin | Synergistic effect | [7] |
Table 2: In Vitro Activity of Novel Chitin Synthase Inhibitors
| Compound | Target Organism | IC50 (Chitin Synthase) | Antifungal Activity | Reference |
| Compound 20 (maleimide) | Sclerotinia sclerotiorum | 0.12 mM | Good antifungal activity | [2] |
| Polyoxin B (control) | Sclerotinia sclerotiorum | 0.19 mM | - | [2] |
| IMB-D10 (benzothiazole) | Saccharomyces cerevisiae | Inhibited Chs1, Chs2, Chs3 | Growth inhibition | [7] |
| IMB-F4 (benzothiazole) | Saccharomyces cerevisiae | Inhibited Chs2, Chs3 | Growth inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antifungal compounds. Below are protocols for key in vitro assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.
-
Drug Dilution: The chitin synthase inhibitor and comparator antifungals are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
dot
Caption: Workflow for antifungal susceptibility testing.
Chitin Synthase Activity Assay
This assay measures the direct inhibitory effect of a compound on the chitin synthase enzyme.[2]
-
Enzyme Preparation: Fungal cells are cultured and harvested. The cell extract containing the chitin synthase enzyme is prepared through cell disruption and centrifugation.
-
Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains the fungal cell extract, a buffer solution, the substrate (UDP-N-acetylglucosamine), and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Quantification: The amount of synthesized chitin is quantified. This can be achieved by using a wheat germ agglutinin (WGA)-coated plate that binds to chitin, followed by detection with a labeled antibody or by measuring the incorporation of a radiolabeled substrate.
-
Data Analysis: The half-inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce chitin synthase activity by 50%.
Checkerboard Synergy Assay
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of the chitin synthase inhibitor along the x-axis and the comparator antifungal (e.g., fluconazole) along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated as described for susceptibility testing.
-
MIC Determination: The MIC of each drug alone and in combination is determined.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Fungal Cell Wall Integrity Pathway
Inhibition of cell wall synthesis triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[5] This pathway attempts to repair the cell wall damage, often by upregulating the synthesis of other cell wall components. Understanding this pathway is crucial for developing strategies to overcome potential resistance mechanisms.
dot
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
Conclusion
Chitin synthase inhibitors represent a promising class of antifungal agents, particularly for the treatment of fluconazole-resistant infections. Their unique mechanism of action and potential for synergistic activity with existing antifungals offer a valuable strategy to combat the growing threat of antifungal resistance. The experimental data, though not specific to a "this compound," strongly supports the potential of this class of compounds. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of novel chitin synthase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of overcoming resistance to existing antifungal and insecticidal agents has spurred the discovery of novel chitin (B13524) synthase inhibitors. Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, is an attractive target due to its absence in vertebrates. This guide provides a comprehensive head-to-head comparison of recently developed chitin synthase inhibitors, presenting available performance data, detailed experimental protocols, and insights into the regulatory signaling pathways.
Quantitative Performance of New Chitin Synthase Inhibitors
The following tables summarize the inhibitory activities of several novel chitin synthase inhibitors against various target organisms. It is important to note that the experimental conditions, such as the specific enzyme isoform and the source organism, vary between studies, which may influence the reported inhibitory concentrations.
| Inhibitor | Target Enzyme/Organism | IC50 Value | Control Inhibitor | Control IC50 | Source |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | - | - | |
| Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | - | - | ||
| Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | - | - | ||
| IMB-F4 | Saccharomyces cerevisiae Chs1 | No inhibition | - | - | |
| Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | - | - | ||
| Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | - | - | ||
| Maleimide Compound 20 (Chitin synthase inhibitor 1) | Sclerotinia sclerotiorum Chitin Synthase | 0.12 mM | Polyoxin B | 0.19 mM | [1][2] |
| ZHZ-ZI-11 | Tetranychus urticae Chitin Synthase | Significant acaricidal efficacy (Quantitative data not available) | - | - | [3] |
| SUY-SC-15 | Tetranychus urticae Chitin Synthase | Significant acaricidal efficacy (Quantitative data not available) | - | - | [3] |
Comparative Efficacy with Established Inhibitors:
| Inhibitor | Target Organism/Enzyme | IC50/Kᵢ Value | Source |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM (Kᵢ) | |
| Candida albicans Chs2 | 0.8 µM (Kᵢ) | ||
| Candida albicans Chs3 | 13 µM (Kᵢ) | ||
| Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 mM (IC₅₀) | [1] |
| Polyoxin D | Saccharomyces cerevisiae Chs1 & Chs2 | Competitive inhibitor |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of these novel chitin synthase inhibitors.
In Vitro Chitin Synthase Inhibition Assay (for Fungal Inhibitors)
This assay measures the enzymatic activity of chitin synthase and the inhibitory effect of test compounds.
1. Enzyme Preparation (from Sclerotinia sclerotiorum):
-
Culture S. sclerotiorum mycelium in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.
-
Harvest fungal cells by centrifugation (3000 x g for 10 minutes).
-
Wash the cells twice with ultrapure water and then disrupt them in liquid nitrogen.
-
To activate the zymogenic form of the enzyme, treat the cell extract with trypsin (80 µg/mL) at 30°C for 30 minutes.
-
Stop the trypsin activity by adding a soybean trypsin inhibitor (120 µg/mL).
-
Centrifuge the mixture to obtain the crude enzyme solution in the supernatant and store it at -20°C.[1]
2. Assay Procedure:
-
Use a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA).
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc.
-
Add the test inhibitor (dissolved in DMSO) at various concentrations to the wells.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Wash the plate six times with ultrapure water to remove unbound substrates and products.
-
The amount of synthesized chitin bound to the WGA-coated plate is then quantified, typically using a secondary WGA conjugate (e.g., WGA-HRP) followed by a colorimetric substrate.[1]
Acaricidal Activity Assay (for Insect/Mite Inhibitors)
While specific quantitative protocols for ZHZ-ZI-11 and SUY-SC-15 are not detailed in the provided search results, a general approach for assessing acaricidal activity is as follows:
1. Test Organism:
-
Use a susceptible population of mites, such as the two-spotted spider mite (Tetranychus urticae).
2. Treatment Application:
-
Prepare various concentrations of the test inhibitors (e.g., ZHZ-ZI-11, SUY-SC-15) formulated as nanoemulsions to improve performance.[3]
-
Apply the formulations to leaf discs or whole plants on which the mites are feeding.
3. Efficacy Assessment:
-
Monitor the mortality of different life stages of the mites (eggs, larvae, adults) over a set period.
-
Calculate lethal concentrations (e.g., LC50) by observing the concentration of the inhibitor that causes 50% mortality of the test population.
Signaling Pathways and Experimental Workflows
The regulation of chitin synthesis is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for identifying novel drug targets and understanding the mechanism of action of inhibitors.
Caption: Key signaling pathways regulating fungal chitin synthesis in response to stress.
Caption: A generalized workflow for the discovery and validation of new chitin synthase inhibitors.
References
- 1. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Chitin Synthase Inhibitor 12: A Comparative Guide
For researchers and professionals in drug development, the rigorous validation of novel therapeutic compounds is paramount. This guide provides a framework for the statistical and experimental validation of Chitin (B13524) synthase inhibitor 12, a compound with demonstrated potential as a broad-spectrum antifungal agent. While specific experimental data for Chitin synthase inhibitor 12 is limited in publicly available literature, this document outlines the necessary comparative analyses and detailed protocols to thoroughly assess its efficacy and mechanism of action.
This compound has been reported to exhibit excellent inhibition of chitin synthase (CHS) with a half-maximal inhibitory concentration (IC50) of 0.16 mM.[1][2] It is also noted as a broad-spectrum antifungal agent effective against resistant fungal variants, including Candida albicans and Cryptococcus neoformans.[1][2] To substantiate these claims and build a comprehensive data package, a direct comparison with established and other experimental chitin synthase inhibitors is essential.
Comparative Performance of Chitin Synthase Inhibitors
A critical step in validating a new inhibitor is to benchmark its performance against other compounds targeting the same enzyme. The following table summarizes the inhibitory activities of this compound in the context of other known inhibitors.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 / Kᵢ | Reference |
| This compound | Fungal Chitin Synthase | Not Specified | IC50: 0.16 mM | [1] |
| Chitin synthase inhibitor 1 | Sclerotinia sclerotiorum | Biochemical (WGA-based) | IC50: 0.12 mM | [3] |
| Polyoxin B | Sclerotinia sclerotiorum | Biochemical (WGA-based) | IC50: 0.19 mM | [4] |
| Nikkomycin Z | Candida albicans Chs2 | Not Specified | Kᵢ: 1.5 ± 0.5 µM | |
| Polyoxin D | Candida albicans Chs2 | Not Specified | Kᵢ: 3.2 ± 1.4 µM | |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | Biochemical (WGA-based) | IC50: 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | Biochemical (WGA-based) | IC50: 3.51 ± 1.35 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | Biochemical (WGA-based) | IC50: 13.08 ± 2.08 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | Biochemical (WGA-based) | IC50: 8.546 ± 1.42 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | Biochemical (WGA-based) | IC50: 2.963 ± 1.42 µg/mL | [5] |
Experimental Protocols for Validation
To generate robust and reproducible data for a novel compound like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Non-Radioactive Chitin Synthase Activity Assay
This assay quantifies the in vitro inhibitory effect of a compound on chitin synthase activity. It utilizes the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.
Materials:
-
96-well microtiter plates coated with WGA
-
Fungal cell lysate containing chitin synthase
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (this compound) at various concentrations
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add 50 µL of assay buffer to each well of the WGA-coated plate.
-
Add 10 µL of this compound at various concentrations to the test wells. Add 10 µL of buffer to the control wells.
-
Add 20 µL of the fungal lysate to each well.
-
Initiate the reaction by adding 20 µL of UDP-GlcNAc.
-
Incubate the plate for 1-2 hours at the optimal temperature for the enzyme (e.g., 30°C).
-
Wash the plate several times with buffer to remove unbound substrate and enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal species of interest (e.g., C. albicans, C. neoformans)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
This compound
-
Spectrophotometer or microplate reader
Procedure:
-
Dispense 100 µL of culture medium into each well of a 96-well plate.
-
Create a serial two-fold dilution of this compound across the plate. The last column should serve as a drug-free control.
-
Prepare a fungal inoculum from an overnight culture, adjusting the concentration to approximately 1 x 10³ to 5 x 10³ cells/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the inhibitor that shows no turbidity (visible growth). Alternatively, read the absorbance at 600 nm.
Cell Viability Assay (Resazurin-based)
This assay assesses the impact of the inhibitor on fungal cell viability. Resazurin (B115843) is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
96-well black, clear-bottom plates
-
Fungal cells treated with this compound (from MIC assay)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Perform the MIC assay as described above in black, clear-bottom plates.
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at the optimal growth temperature.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
A decrease in fluorescence compared to the drug-free control indicates reduced cell viability.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is crucial for drug development. The following diagrams illustrate the chitin biosynthesis pathway and a typical workflow for inhibitor validation.
Caption: Fungal Chitin Biosynthesis Pathway and Point of Inhibition.
Caption: Workflow for Validating a Novel Chitin Synthase Inhibitor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 5. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Chitin Synthase Inhibitor 12: A Guide for Laboratory Personnel
Disclaimer: Specific disposal procedures for a compound designated "Chitin synthase inhibitor 12" (CSI-12) are not publicly available. The following guidance is based on general best practices for the disposal of laboratory chemicals and enzyme inhibitors. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using and to adhere to your institution's and local authorities' waste disposal regulations.
Chitin synthase inhibitors are a class of compounds that interfere with the synthesis of chitin, a crucial component of fungal cell walls and arthropod exoskeletons.[1] CSI-12, a potent broad-spectrum antifungal agent, requires careful handling and disposal to ensure laboratory safety and environmental protection.[2] This document provides a procedural framework for the safe management and disposal of CSI-12 in a research and development setting.
Summary of Key Information for this compound
While a comprehensive Safety Data Sheet for CSI-12 was not found, the following information has been aggregated from available sources.
| Parameter | Information | Source |
| Molecular Formula | C23H21ClFN3O5 | [2] |
| Biological Activity | Chitin synthase (CHS) inhibitor with an IC50 of 0.16 mM. Broad-spectrum antifungal agent. | [2] |
| Storage Temperature | -20°C | [2] |
| Physical Form | Solid | [3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of CSI-12 should be treated as chemical waste, following established laboratory safety protocols.
Personal Protective Equipment (PPE)
Before handling CSI-12, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
A standard laboratory coat.
-
Nitrile gloves.
-
Protective eyewear, such as safety goggles.[4]
-
In case of inadequate ventilation or handling of powder, respiratory protection should be used.[4]
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: All waste contaminated with CSI-12, including the pure compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of accumulation and any other information required by your institution's environmental health and safety (EHS) department should also be included.[5]
-
Avoid Mixing: Do not mix CSI-12 waste with other incompatible waste streams.[5]
In-Lab Deactivation (Use with Caution)
For some enzyme inhibitors, chemical degradation to less harmful substances may be possible. However, without a specific protocol for CSI-12, this should be approached with extreme caution and only after consulting with a qualified chemist or your institution's EHS department. A general procedure for the degradation of some enzyme inhibitors involves the addition of 1M NaOH.[7] The stability of many enzyme inhibitors decreases as the pH increases.[7]
Note: This is a general principle and may not be effective or safe for CSI-12. The reaction products must be evaluated for toxicity before any further disposal steps are taken.
Final Disposal
-
Approved Waste Disposal: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal facility.[5]
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional guidelines for waste manifest and pickup scheduling.
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide essential safety and logistical information. By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound responsibly, ensuring a safe laboratory environment.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Chitin synthase inhibitor 4 | 2755847-31-3 [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Chitin Synthase Inhibitor 12
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving Chitin (B13524) synthase inhibitor 12.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated.[2] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid aerosol generation.• Ensure caps (B75204) on vials and tubes are securely fastened.[2] |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste.[2] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit. Absorb liquids with inert material and carefully sweep up solids to avoid dust.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagrams illustrate the recommended procedures for donning and doffing PPE, as well as a general workflow for handling Chitin synthase inhibitor 12.
Experimental Protocol: General Procedure for a Chitin Synthase Inhibition Assay
The following is a generalized protocol for an in vitro chitin synthase inhibition assay. Specific parameters such as buffer composition, pH, and temperature should be optimized for the particular enzyme source.[6]
Materials:
-
This compound (stored at -20°C)[1]
-
Purified or crude enzyme preparation (e.g., from fungal cell lysate)
-
Substrate solution (e.g., UDP-N-acetylglucosamine)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Allow this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to achieve the desired final concentrations for the assay.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer, enzyme preparation, and varying concentrations of the this compound.
-
Include appropriate controls: a negative control (no inhibitor) and a background control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader and measure the signal (e.g., absorbance or fluorescence) at appropriate intervals.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
